molecular formula C14H21ClN2O2 B12780323 Bunitrolol hydrochloride, (S)- CAS No. 57371-64-9

Bunitrolol hydrochloride, (S)-

カタログ番号: B12780323
CAS番号: 57371-64-9
分子量: 284.78 g/mol
InChIキー: RJPWESHPIMRNNM-YDALLXLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bunitrolol hydrochloride, (S)- is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bunitrolol hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bunitrolol hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

57371-64-9

分子式

C14H21ClN2O2

分子量

284.78 g/mol

IUPAC名

2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m0./s1

InChIキー

RJPWESHPIMRNNM-YDALLXLXSA-N

異性体SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O.Cl

正規SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

製品の起源

United States
Foundational & Exploratory

The Molecular Dynamics of (S)-Bunitrolol Hydrochloride: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Bunitrolol hydrochloride is a chiral, aryloxypropanolamine-class beta-adrenergic receptor (β-AR) antagonist. While traditionally categorized as a simple β-blocker, its pharmacological profile is highly nuanced, characterized by β1-receptor selectivity, intrinsic sympathomimetic activity (ISA), and stereoselective orthosteric binding. This technical guide deconstructs the mechanism of action of the active (S)-enantiomer, exploring both its canonical G-protein coupled receptor (GPCR) antagonism and emerging non-canonical signaling pathways, alongside field-validated experimental protocols for quantifying its pharmacodynamics.

Stereochemical Dynamics: The (S)-Enantiomer Advantage

Bunitrolol is synthesized as a racemate, but its biological activity is profoundly stereoselective. The levorotatory (S)-enantiomer acts as the eutomer, exhibiting up to 100-fold greater affinity for the β-adrenergic receptor compared to its (R)-antipode [1][1].

Causality of Stereoselectivity: The orthosteric binding pocket of the β1-AR (located within the transmembrane helices TM3, TM5, and TM7) requires a specific "three-point" spatial orientation for optimal ligand binding. The β-hydroxyl group of the (S)-enantiomer is perfectly oriented to form a critical hydrogen bond with the highly conserved Asp113 (TM3) and Ser204 (TM5) residues. The (R)-enantiomer projects this hydroxyl group into a sterically hindered space, failing to stabilize the receptor-ligand complex, which explains its negligible pharmacological impact.

Receptor Pharmacology & Mechanism of Action

Canonical Gs-Coupled Antagonism

In its canonical mechanism, (S)-bunitrolol acts as a competitive antagonist at the β1 and β2 receptors, with a marked preference for β1 [2][2]. By occupying the orthosteric site, it prevents the binding of endogenous catecholamines (epinephrine and norepinephrine). This steric blockade prevents the conformational shift required for the receptor to activate the stimulatory G-protein (Gαs). Consequently, Adenylyl Cyclase (AC) remains inactive, halting the conversion of ATP to cyclic AMP (cAMP), which subsequently prevents the activation of Protein Kinase A (PKA).

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists (e.g., propranolol), (S)-bunitrolol exhibits partial agonist activity, clinically termed Intrinsic Sympathomimetic Activity (ISA) [3][3]. Mechanistic Causality: (S)-bunitrolol stabilizes a receptor conformation that is intermediate between the fully inactive (R) and fully active (R*) states. In environments with high sympathetic tone (e.g., exercise), it acts as a competitive inhibitor. However, in environments with low endogenous catecholamines (e.g., resting state), it provides a low-level baseline stimulation of Gαs. This self-regulating mechanism prevents severe bradycardia, making it highly valuable in specific cardiovascular therapies.

Non-Canonical PDE4 Translocation

Recent advancements in GPCR pharmacology reveal that β1-antagonists do more than simply block AC. Binding of an antagonist like bunitrolol induces the dissociation of a preformed complex between the β1-AR and Type-4 cyclic nucleotide phosphodiesterase (PDE4) [4][4]. While global cellular cAMP decreases due to AC inhibition, the localized removal of PDE4 (which degrades cAMP) from the receptor microdomain leads to a paradoxical, transient increase in sub-membrane cAMP.

Signaling Bunitrolol (S)-Bunitrolol B1AR β1-Adrenergic Receptor Bunitrolol->B1AR Competitive Binding Gs Gαs Protein B1AR->Gs Inhibits Activation PDE4 PDE4 Complex B1AR->PDE4 Induces Dissociation AC Adenylyl Cyclase Gs->AC Prevents Stimulation cAMP_Global Global cAMP ↓ AC->cAMP_Global Reduces Bulk Levels cAMP_Local Local cAMP ↑ PDE4->cAMP_Local Reduces Local Hydrolysis

Caption: Canonical inhibition of global cAMP vs. non-canonical PDE4 dissociation by (S)-bunitrolol.

Pharmacodynamic Data Summary

The selectivity of bunitrolol has been rigorously quantified using biphasic Scatchard plot analysis. It demonstrates a roughly 8-fold higher affinity for β1 over β2 receptors, alongside very weak interactions with α1 and 5-HT1B receptors [5][5].

Target ReceptorAffinity (Ki, nM)Tissue SourceRadioligand Used
β1-Adrenergic 0.42 ± 0.16Rat Heart / Brain125I-ICYP / 3H-CGP12177
β2-Adrenergic 3.55 ± 1.61Rat Lung / Brain125I-ICYP
5-HT1B 10.54 ± 5.92Rat Brain125I-ICYP (+ 30 µM Metoprolol)
α1-Adrenergic > 1000 (Weak)Rat Aorta3H-Prazosin

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Biphasic Radioligand Displacement Assay

This assay determines the inhibition constant (Ki) of (S)-bunitrolol. Causality of Design: 125I-ICYP is utilized because it is a high-affinity, non-selective β-antagonist. By using a non-selective radioligand, the biphasic displacement curve allows researchers to accurately calculate the distinct affinities for both high-affinity (β1) and low-affinity (β2) sites within the same tissue homogenate.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat heart tissue (rich in β1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 20 pM 125I-ICYP.

  • Displacement: Add increasing concentrations of (S)-bunitrolol (10⁻¹² to 10⁻⁴ M).

  • Self-Validation (NSB): In parallel wells, add 10 µM unlabeled propranolol. The remaining radioactivity in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as: Total Binding - NSB.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Causality: Rapid filtration (<5 seconds) is critical to separate bound from free radioligand before the receptor-ligand complex can dissociate.

  • Quantification: Wash filters thrice with ice-cold buffer and measure radioactivity using a gamma counter. Analyze data via non-linear regression to generate biphasic Scatchard plots.

Assay T 1. Tissue Homogenization I 2. Radioligand Incubation T->I F 3. Rapid Filtration I->F W 4. Buffer Wash F->W C 5. Scintillation Counting W->C

Caption: Step-by-step workflow for the biphasic radioligand displacement assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

To measure the functional GPCR antagonism and partial agonist activity (ISA) of (S)-bunitrolol. Causality of Design: TR-FRET is chosen over standard ELISA because it provides a ratiometric readout. By measuring the ratio of two emission wavelengths, the assay self-corrects for well-to-well variations in cell number or compound auto-fluorescence, ensuring high data fidelity.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells stably expressing human β1-AR at 10,000 cells/well in a 384-well plate.

  • Stimulation (Antagonist Mode): Pre-incubate cells with varying concentrations of (S)-bunitrolol for 15 minutes. Subsequently, challenge the cells with an EC80 concentration of isoproterenol (a full agonist) for 30 minutes.

  • Stimulation (ISA Mode): To test for partial agonism, incubate a separate cohort of cells with (S)-bunitrolol without isoproterenol.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a cAMP-specific cryptate-labeled antibody and a d2-labeled cAMP tracer.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm. A decrease in the 665/620 ratio indicates an increase in intracellular cAMP.

References

  • Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots. PubMed / nih.gov. Available at:[2]

  • Effects of Bunitrolol on Adrenergic and Serotonergic Receptors. PubMed / nih.gov. Available at:[5]

  • β1-adrenergic receptor antagonists signal via PDE4 translocation. PMC / nih.gov. Available at:[4]

  • Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor. ResearchGate. Available at:[1]

  • Measurement of partial agonist activity in man and its therapeutic relevance. Cardiol.br. Available at:[3]

Sources

binding affinity of (S)-bunitrolol hydrochloride to beta-1 vs beta-2 receptors

Stereoselective Pharmacology of (S)-Bunitrolol Hydrochloride: A Mechanistic Analysis of β1​ vs. β2​ Adrenergic Receptor Binding Affinity

Stereochemical Imperative and Pharmacological Profile

Bunitrolol hydrochloride (Kö 1366) is an1 utilized in cardiovascular research, particularly concerning hypertension and angina pectoris[1]. Like many aryloxypropanolamine derivatives, bunitrolol possesses a chiral center, meaning its pharmacological efficacy is highly stereodependent. Within the racemic mixture, it is the (S)-enantiomer (often corresponding to the levorotatory isomer) that serves as the eutomer. The (S)-configuration projects its hydroxyl group in an optimal spatial orientation to form critical hydrogen bonds with the Asp113 and Asn312 residues within the binding pocket of the beta-receptor, resulting in a 2 than its (R)-antipode[2].

Receptor Selectivity & Quantitative Binding Kinetics

A critical parameter for any beta-blocker is its cardioselectivity—its relative affinity for β1​ -receptors (predominant in the heart) versus β2​ -receptors (predominant in the lungs and peripheral vasculature). (S)-bunitrolol exhibits a distinct preference for β1​ -adrenoceptors.

This selectivity is rigorously quantified using radioligand displacement assays. When competing against non-selective radioligands like 125 I-iodocyanopindolol ( 125 I-ICYP) or hydrophilic ligands like 3 H-CGP12177, bunitrolol demonstrates sub-nanomolar to low-nanomolar inhibition constants ( Ki​ ) for β1​ -receptors, while requiring significantly higher concentrations to block β2​ -receptors[3].

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of bunitrolol derived from3 in rat tissue preparations[3]:

Receptor SubtypeRadioligandTissue SourceInhibition Constant ( Ki​ , nM)Selectivity Ratio ( β2​/β1​ )
β1​ 125 I-ICYPRat Brain 0.42±0.16 ~8.45
β2​ 125 I-ICYPRat Brain 3.55±1.61
β1​ 3 H-CGP12177Rat Heart 2.01±0.38 ~6.30
β2​ 3 H-CGP12177Rat Heart 12.67±6.54

Note: Lower Ki​ values indicate higher binding affinity. The data confirms bunitrolol is a β1​ -selective antagonist.

Mechanistic Pathway Visualization

By selectively binding to β1​ -receptors, (S)-bunitrolol competitively inhibits endogenous catecholamines (like epinephrine) from activating the Gs-protein coupled cascade. This blockade prevents the subsequent activation of adenylyl cyclase (AC) and the generation of cyclic AMP (cAMP), thereby exerting its negative chronotropic and inotropic effects on the myocardium.

GS_Bun(S)-Bunitrolol HCl(Antagonist)B1Beta-1 Receptor(High Affinity: Ki ~0.42 nM)S_Bun->B1 Strong BlockadeB2Beta-2 Receptor(Low Affinity: Ki ~3.55 nM)S_Bun->B2 Weak BlockadeEpiEpinephrine(Agonist)Epi->B1 ActivatesEpi->B2 ActivatesGsGs Protein ComplexB1->Gs StimulatesB2->Gs StimulatesACAdenylyl CyclaseGs->AC ActivatescAMPcAMP & PKA ActivationAC->cAMP Catalyzes

Competitive inhibition of Beta-1 and Beta-2 receptors by (S)-bunitrolol.

Experimental Methodology: Self-Validating Biphasic Displacement Assay

To accurately determine the differential binding affinities of (S)-bunitrolol for β1​ and β2​ receptors, researchers employ a biphasic radioligand displacement assay. This protocol is designed as a self-validating system, ensuring that the measured signals are strictly receptor-specific and mathematically sound[3].

Phase 1: Tissue Preparation & Membrane Isolation
  • Homogenization : Excise rat heart or brain tissue and immediately homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors (e.g., PMSF, leupeptin).

    • Causality: Ice-cold conditions and protease inhibitors are critical to prevent the proteolytic degradation of the G-protein coupled receptors during mechanical lysis.

  • Ultracentrifugation : Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Causality: This step isolates the crude membrane fraction (where the lipophilic beta-receptors reside) from cytosolic proteins, effectively enriching the target receptor concentration.

Phase 2: Radioligand Incubation & Competitive Displacement
  • Assay Assembly : In a 96-well plate, combine 50 µg of membrane protein per well with a fixed, sub-saturating concentration of 125 I-ICYP (e.g., 15 pM).

    • Causality: 125 I-ICYP is utilized because it is a non-selective antagonist that binds both β1​ and β2​ receptors with equal, high affinity. This establishes a uniform baseline of labeled receptors.

  • Gradient Introduction : Add (S)-bunitrolol in a logarithmic concentration gradient ranging from 10−11 M to 10−4 M.

  • Self-Validation (Non-Specific Binding Control) : Dedicate a parallel set of wells to contain the radioligand, the membrane, and 10 µM of unlabeled propranolol (a potent, non-selective beta-blocker).

    • Causality: The 10 µM propranolol will saturate all specific β -receptor sites. Any radioactivity detected in these wells represents "non-specific binding" (e.g., radioligand sticking to the plastic or membrane lipids). Subtracting this value from the total binding in the test wells yields the true, self-validated specific binding.

  • Incubation : Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration & Signal Quantification
  • Termination : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: Rapid filtration physically separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in solution. PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing & Counting : Wash the filters three times with ice-cold buffer and quantify the retained radioactivity using a gamma counter.

Phase 4: Biphasic Scatchard Analysis
  • Mathematical Deconvolution : Plot the specific binding data (expressed as a percentage of maximum binding) against the log concentration of (S)-bunitrolol.

  • Causality of the Biphasic Model : Because the tissue expresses both β1​ and β2​ receptors, and (S)-bunitrolol has a higher affinity for β1​ , the displacement of the non-selective 125 I-ICYP will not form a standard sigmoidal curve. Instead, it forms a biphasic curve.

  • Data Fitting : Use non-linear regression software to fit the data to a two-site competition model. The resulting Scatchard plot will be non-linear, allowing the algorithm to mathematically isolate the high-affinity site ( β1​ , yielding the lower Ki​ of ~0.42 nM) from the low-affinity site ( β2​ , yielding the higher Ki​ of ~3.55 nM)[3].

Conclusion

The stereoselective and receptor-selective profile of (S)-bunitrolol hydrochloride underscores its utility as a β1​ -preferential antagonist. By leveraging biphasic radioligand displacement assays, researchers can confidently map its binding kinetics, proving that its primary mechanism of action relies on the high-affinity blockade of cardiac β1​ -adrenoceptors, with a significantly reduced impact on β2​ -mediated pulmonary and vascular pathways.

References

  • Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177. Source: PubMed (nih.gov).
  • Bunitrolol (KO 1366) | β-adrenergic Blocker. Source: MedChemExpress.
  • Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor. Source: ResearchGate.

crystal structure and physicochemical properties of (S)-bunitrolol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and Physicochemical Properties of (S)-Bunitrolol Hydrochloride

Executive Summary

(S)-Bunitrolol hydrochloride is the eutomer (pharmacologically active enantiomer) of the beta-adrenergic antagonist bunitrolol, widely utilized in cardiovascular research for the management of hypertension, angina pectoris, and arrhythmias[1]. While its pharmacological efficacy is well-documented, the physicochemical behavior and solid-state crystallographic properties of the active pharmaceutical ingredient (API) dictate its formulation stability, bioavailability, and in vitro assay performance.

This technical guide provides a comprehensive analysis of the crystal structure of (S)-bunitrolol hydrochloride, elucidates its pH-dependent solubility profile, and establishes field-proven, self-validating protocols for its synthesis, crystallization, and physiological buffer preparation.

Physicochemical Profiling and Solution Dynamics

Understanding the physicochemical properties of (S)-bunitrolol hydrochloride is critical for preventing erratic data in biological assays. As a lipophilic weak base, its solubility is highly dependent on the protonation state of its secondary amine[2].

Quantitative Physicochemical Data

The fundamental properties of the API are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-Bunitrolol Hydrochloride

PropertyValueCausality / Significance
Molecular Formula C₁₄H₂₁ClN₂O₂Represents the hydrochloride salt of the active (S)-enantiomer.
Molecular Weight 284.78 g/mol Standardized mass for precise molarity calculations in assays[1].
Melting Point 163–165 °CIndicates high crystal lattice energy; requires energy (heat/sonication) to disrupt during dissolution[1].
Calculated LogP ~1.9 (Free Base)High lipophilicity drives membrane permeability but limits aqueous solubility at neutral pH[2].
pKa (Predicted) > 9.0Ensures the molecule is predominantly protonated in acidic to neutral environments[2].
Appearance White crystalline powderVisual indicator of purity; discoloration suggests oxidative degradation[1].
The pH-Solubility Paradox in Physiological Buffers

A common pitfall in cardiovascular pharmacology is the assumption that because (S)-bunitrolol is supplied as a hydrochloride salt, it will remain indefinitely soluble in physiological buffers (e.g., PBS or HBSS at pH 7.4).

The Mechanistic Cause: When the highly soluble HCl salt is introduced into a buffered system at pH 7.4, the local equilibrium shifts. Because the buffer resists pH changes, the localized concentration of the unprotonated, lipophilic free base increases. If the concentration exceeds the intrinsic solubility limit of the free base, micro-precipitation occurs[2]. This leads to artificially low effective concentrations in in vitro assays, skewing IC₅₀ and Kᵢ calculations.

Solid-State Crystallography

The solid-state arrangement of an API dictates its dissolution rate, hygroscopicity, and stability. (S)-bunitrolol hydrochloride crystallizes as an enantiopure solid, which imposes specific constraints on its crystallographic space group.

Unit Cell Parameters and Space Group

Crystallographic analysis of the enantiomerically pure bunitrolol hydrochloride reveals that it crystallizes in the orthorhombic crystal system[3]. The data in Table 2 is derived from single-crystal X-ray diffraction (XRD) of the enantiopure salt.

Table 2: Crystallographic Data for Bunitrolol Hydrochloride

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=8.815(2) Å, b=12.510(3) Å, c=13.750(3) Å
Unit Cell Volume ( V ) 1516.3(6) ų
Molecules per Unit Cell ( Z ) 4
Calculated Density ( dcalc​ ) 1.25 g/cm³
Measurement Temperature 20 °C

Crystallographic Significance: The space group P21​21​21​ is a Sohncke space group (lacking inversion centers and mirror planes). This is a fundamental crystallographic requirement for any crystal composed exclusively of a single enantiomer (homochiral crystal)[3]. The absolute configuration of the crystal can be self-validated during XRD refinement by calculating the Flack parameter; a value near 0 confirms the correct absolute structure, while a value near 1 indicates the inverted model[3].

Spontaneous Resolution of Precursors

The synthesis of (S)-bunitrolol often relies on the unique crystallographic behavior of its precursor, 1,2-epoxy-3-(2-cyanophenoxy)propane. Unlike many racemic mixtures that form racemic compounds (where both enantiomers pair in the same unit cell), this epoxide precursor undergoes spontaneous resolution upon crystallization, forming a conglomerate[4]. This allows for the separation of the (S)-epoxide via preferential crystallization, which is then carried forward to synthesize enantiopure (S)-bunitrolol[4].

Crystallization Racemic Racemic Epoxide Precursor Conglomerate Spontaneous Resolution Racemic->Conglomerate Crystallization Enantiomer (S)-Epoxide Conglomerate->Enantiomer Isolation Amination Amination (t-Butylamine) Enantiomer->Amination Reflux 5-7h Salt Salt Formation (HCl/EtOH) Amination->Salt Ether Extraction Product (S)-Bunitrolol HCl Crystals Salt->Product P2(1)2(1)2(1) Space Group

Caption: Synthesis and enantiomeric resolution workflow for (S)-bunitrolol hydrochloride crystals.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis and Crystallization of (S)-Bunitrolol Hydrochloride

This protocol outlines the conversion of the enantiopure epoxide to the final crystalline API[4].

  • Nucleophilic Ring Opening: Suspend 4.3 mmol of enantiopure (S)-1,2-epoxy-3-(2-cyanophenoxy)propane in a 10-fold molar excess (43 mmol) of tert-butylamine.

  • Reflux: Heat the mixture under reflux for 5–7 hours. Validation: Monitor via Thin Layer Chromatography (TLC) until the epoxide starting material is completely consumed[4].

  • Solvent Exchange: Evaporate the unreacted tert-butylamine to dryness under reduced pressure. Dissolve the resulting crude free base in anhydrous diethyl ether[4].

  • Salt Formation: Slowly bubble dry HCl gas into the ether solution, or add a stoichiometric amount of ethanolic HCl. The (S)-bunitrolol hydrochloride will precipitate as a white solid.

  • Recrystallization: Isolate the solid via vacuum filtration and recrystallize from absolute ethanol to yield high-purity orthorhombic crystals (mp 163–165 °C)[1].

Protocol 2: Preparation of Precipitation-Free Physiological Solutions

To circumvent the pH-dependent precipitation issues identified in Section 2.2, use this two-step dissolution protocol[2].

  • Acidic Stock Preparation: Weigh the required mass of (S)-bunitrolol hydrochloride crystals. Dissolve the powder in sterile, deionized water that has been pre-adjusted to pH 4.5 using 0.1 M HCl to create a 10 mM stock solution[2].

  • Lattice Disruption: Vortex gently and sonicate the solution for 5 minutes. Causality: The acidic environment ensures 100% protonation of the secondary amine, maximizing thermodynamic solubility and fully disrupting the P21​21​21​ crystal lattice[2].

  • Assay Dilution: Immediately prior to the assay, dilute the 10 mM stock into your pre-warmed (37 °C) physiological buffer (e.g., PBS, pH 7.4) to reach the final working concentration (typically < 100 μM)[2].

  • System Validation: Measure the final pH of the working solution to ensure the buffer capacity was not overwhelmed. For high-concentration assays, validate the absence of free-base micro-precipitates using Dynamic Light Scattering (DLS) or phase-contrast microscopy.

Mechanism of Action: Beta-Adrenergic Antagonism

Once successfully dissolved and introduced to a biological system, (S)-bunitrolol acts as a potent, competitive antagonist at β-adrenergic receptors. By binding to the orthosteric site of β₁ and β₂ receptors, it prevents the binding of endogenous catecholamines (epinephrine and norepinephrine).

This blockade halts the conformational change required to activate the stimulatory G-protein ( Gs​ ). Consequently, adenylyl cyclase remains inhibited, intracellular cyclic AMP (cAMP) levels drop, and Protein Kinase A (PKA) is not activated. In cardiac tissue, this translates to a reduction in heart rate (negative chronotropy) and contractility (negative inotropy)[2].

Pathway Bunitrolol (S)-Bunitrolol HCl (Antagonist) Receptor β-Adrenergic Receptors (β1 / β2) Bunitrolol->Receptor Competitive Blockade Agonist Endogenous Agonists (Epinephrine) Agonist->Receptor Activates Gs Gs Protein (Inactivated) Receptor->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Reduced Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Response Decreased Heart Rate & Reduced Contractility cAMP->Response Physiological Effect

Caption: β-adrenergic receptor antagonism pathway modulated by (S)-bunitrolol hydrochloride.

References

  • DrugFuture Chemical Index Database. "Bunitrolol: Properties." DrugFuture. Available at:[Link]

  • Russian Chemical Bulletin (Mathnet.RU). "Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor." Mathnet.RU. Available at:[Link]

Sources

In Vitro Pharmacological Profile of (S)-Bunitrolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bunitrolol hydrochloride (o-[3-(tert-butylamino)-2-hydroxypropoxy]-benzonitrile) is a well-characterized aryloxyaminopropanol derivative functioning as a β-adrenergic receptor (β-AR) antagonist. In pharmacological and clinical applications, the stereochemistry of β-blockers dictates their target affinity and functional efficacy. The (S)-enantiomer of bunitrolol serves as the eutomer, possessing significantly higher affinity for β-adrenergic receptors compared to its (R)-counterpart (the distomer)[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro pharmacological profile of (S)-bunitrolol hydrochloride. This document details its receptor selectivity, intrinsic sympathomimetic activity (ISA), and provides self-validating experimental protocols designed for rigorous reproducibility in drug development laboratories.

Stereochemical Rationale & The Eutomer Principle

The pharmacological superiority of (S)-bunitrolol is rooted in the Easson-Stedman hypothesis, which posits that a chiral drug must establish a minimum of three points of contact with its receptor to achieve optimal stereoselective binding[1]. For (S)-bunitrolol, these interactions within the orthosteric binding pocket of the β1-AR include:

  • Hydrogen Bonding: The β-hydroxyl group of the (S)-isomer forms a critical hydrogen bond with the Asn312 residue of the receptor.

  • Ionic Interaction: The protonated secondary amine (tert-butylamino group) forms a salt bridge with the conserved Asp113 residue.

  • Hydrophobic Interaction: The benzonitrile aromatic ring engages in π-π stacking and hydrophobic interactions with the hydrophobic pocket (e.g., Phe290).

The (R)-enantiomer cannot simultaneously satisfy all three spatial requirements, resulting in a drastically reduced binding affinity. Recent advancements in chemoenzymatic synthesis utilizing lipase-catalyzed kinetic resolution have enabled the isolation of highly enantiopure (S)-bunitrolol, facilitating precise in vitro characterization free from distomer interference[2].

Receptor Binding Kinetics & Selectivity Profiling

(S)-bunitrolol is classified as a β1-selective antagonist. In vitro radioligand displacement assays utilizing non-selective radioligands such as 125 I-iodocyanopindolol ( 125 I-ICYP) and 3 H-CGP12177 have elucidated its precise binding kinetics[3].

The table below summarizes the quantitative binding affinities ( Ki​ ) of bunitrolol across key receptor targets.

Table 1: In Vitro Binding Affinities of Bunitrolol
Receptor TargetRadioligand UsedMean Ki​ (nM)Selectivity Profile
β1-Adrenergic 125 I-ICYP0.42 ± 0.16High Affinity (Primary Target)
β1-Adrenergic 3 H-CGP121772.01 ± 0.38High Affinity
β2-Adrenergic 125 I-ICYP3.55 ± 1.61Moderate Affinity
β2-Adrenergic 3 H-CGP1217712.67 ± 6.54Moderate Affinity
5-HT1B 125 I-ICYP10.54 ± 5.92Low Affinity (Off-Target)

Data derived from biphasic Scatchard plots and displacement curve analysis in rat tissue preparations[3].

Intrinsic Sympathomimetic Activity (ISA) Dynamics

Unlike pure antagonists (e.g., propranolol), (S)-bunitrolol exhibits Intrinsic Sympathomimetic Activity (ISA)[4]. In an in vitro setting, this means that while it competitively blocks endogenous catecholamines from binding to the β-AR, it concurrently induces a low-level, basal conformational change in the receptor. This partial agonism triggers a weak activation of the G αs​ protein complex, leading to a slight accumulation of cyclic AMP (cAMP). This property is clinically relevant as it prevents severe resting bradycardia while still blunting exercise-induced tachycardic spikes[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for buffer selections and mandatory internal controls to verify assay performance.

Protocol 1: Radioligand Displacement Assay for β1/β2 Selectivity

Objective: Determine the IC50​ and calculate the Ki​ of (S)-bunitrolol using the Cheng-Prusoff equation. Causality & Design: We utilize 3 H-CGP12177 because it is highly hydrophilic and only labels surface-expressed receptors, eliminating confounding noise from internalized receptor pools.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human β1-AR or β2-AR. Homogenize in ice-cold lysis buffer. Centrifuge at 40,000 × g for 30 minutes.

  • Buffer Formulation: Resuspend the pellet in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Causality: MgCl 2​ is critical here; divalent cations stabilize the high-affinity ternary complex (Receptor-Ligand-G protein), ensuring accurate physiological binding kinetics.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM 3 H-CGP12177, and increasing concentrations of (S)-bunitrolol ( 10−11 to 10−4 M).

  • Incubation: Incubate at 25°C for 90 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: Glass fiber filters carry a negative charge that traps positively charged radioligands. PEI is a cationic polymer that neutralizes the filter, drastically reducing non-specific binding (NSB).

  • Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Propranolol to saturate all specific sites.

  • Quantification: Add scintillation cocktail and count in a liquid scintillation counter.

Protocol 2: cAMP HTRF Assay for ISA Evaluation

Objective: Quantify the partial agonist activity (ISA) of (S)-bunitrolol via cAMP accumulation. Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free FRET-based readout for cAMP.

Step-by-Step Methodology:

  • Cell Plating: Seed β1-AR expressing cells into a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP into AMP, allowing the weak cAMP signal generated by the ISA of (S)-bunitrolol to accumulate to detectable levels.

  • Compound Addition: Add (S)-bunitrolol at varying concentrations.

  • Validation Controls:

    • Maximal Activation (100%): 1 µM Isoproterenol (Full Agonist).

    • Basal (0%): Vehicle control (DMSO) + 10 µM Propranolol (Pure Antagonist).

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

  • Readout: Measure FRET signal at 665 nm and 620 nm. Calculate the ratio. The ISA is expressed as a percentage of the maximal Isoproterenol response.

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanistic nature of (S)-bunitrolol at the β1-Adrenergic Receptor, highlighting both its competitive antagonism and its intrinsic sympathomimetic activity.

G Sbunitrolol (S)-Bunitrolol HCl Beta1AR β1-Adrenergic Receptor Sbunitrolol->Beta1AR Orthosteric Binding ISA Partial Agonism (ISA) Sbunitrolol->ISA Antagonism Competitive Antagonism Sbunitrolol->Antagonism Gs Gs Protein Complex Beta1AR->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC αs Subunit Activation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation ISA->Beta1AR Low-level Basal Activation Antagonism->Beta1AR Blocks Endogenous Catecholamines

(S)-Bunitrolol β1-AR modulation: Antagonism vs. Intrinsic Sympathomimetic Activity (ISA).

References

  • Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed - 3

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI - 1

  • Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol - ResearchGate - 2

  • Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed - 4

  • Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - European Heart Journal - 5

Sources

Unraveling the Downstream Signaling Pathways of (S)-Bunitrolol Hydrochloride: Mechanisms, Modulations, and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-bunitrolol hydrochloride is the active enantiomer of bunitrolol, a beta-adrenergic receptor (β-AR) antagonist characterized by a higher affinity for β1 over β2 receptors[1]. Unlike pure antagonists, (S)-bunitrolol exhibits intrinsic sympathomimetic activity (ISA), acting as a partial agonist under conditions of low endogenous catecholamine tone, while providing competitive antagonism during high sympathetic drive[2]. This whitepaper dissects the downstream signaling cascades modulated by (S)-bunitrolol—specifically focusing on the Gs-cAMP-PKA axis—and provides robust, self-validating experimental protocols for quantifying these intracellular shifts.

Core Signaling Architectures

The Canonical Gs-cAMP-PKA Axis

The primary pharmacological target of (S)-bunitrolol is the β1-adrenergic receptor, a G protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue[3]. Upon competitive binding, (S)-bunitrolol displaces endogenous agonists (e.g., epinephrine), thereby attenuating the activation of the stimulatory G-protein alpha subunit (Gαs). This disruption downregulates the activity of adenylyl cyclase (AC), leading to a marked reduction in the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP[4].

Downstream Effector Modulation

The suppression of cAMP directly limits the allosteric activation of Protein Kinase A (PKA). In a physiological state, PKA phosphorylates several critical downstream effectors. By blunting PKA activity, (S)-bunitrolol induces the following cellular changes:

  • L-type Calcium Channels (LTCCs): PKA-mediated phosphorylation normally increases the open probability of LTCCs. (S)-bunitrolol dampens this, reducing Ca2+ influx and contributing to its negative inotropic and chronotropic effects[3][5].

  • Phospholamban (PLN): Reduced PKA activity leaves PLN in an unphosphorylated state, where it actively inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), slowing calcium reuptake into the sarcoplasmic reticulum.

The Role of Intrinsic Sympathomimetic Activity (ISA)

Because (S)-bunitrolol possesses ISA, it does not completely silence the β1-AR. Instead, it maintains a basal, low-level activation of the Gs-cAMP pathway[2]. This partial agonism is clinically significant as it prevents severe resting bradycardia while still blunting the extreme peaks of sympathetic overstimulation.

G SB (S)-Bunitrolol HCl (Antagonist / Partial Agonist) B1AR β1-Adrenergic Receptor (GPCR) SB->B1AR Competitive Binding Gs Gαs Protein B1AR->Gs Dampened Activation AC Adenylyl Cyclase (AC) Gs->AC Reduced Stimulation cAMP cAMP Production (Attenuated) AC->cAMP Catalysis PKA Protein Kinase A (PKA) (Decreased Activation) cAMP->PKA Allosteric Activation Ca L-type Ca2+ Channels (Reduced Influx) PKA->Ca Decreased Phosphorylation PLN Phospholamban (PLN) (Decreased Phosphorylation) PKA->PLN Decreased Phosphorylation

Fig 1: Modulation of the β1-AR/Gs/cAMP/PKA signaling cascade by (S)-bunitrolol.

Quantitative Data Presentation

To understand the unique profile of (S)-bunitrolol, we must compare its binding kinetics and downstream pathway activation against a full agonist (Isoproterenol) and a pure antagonist (Propranolol). The table below synthesizes these pharmacological parameters to illustrate the causality behind the observed physiological effects[1][6].

CompoundPharmacological Profileβ1-AR Affinity (Ki)Intrinsic Activity (Emax % of Iso)Effect on Intracellular cAMPEffect on L-type Ca2+ Current
Isoproterenol Full Agonist~15 nM100%Robust IncreaseHigh Influx
(S)-Bunitrolol Antagonist with ISA42.0 nM[1]~15 - 25%Attenuated (Basal maintenance)Moderate Reduction
Propranolol Pure Antagonist~2 nM0%Complete SuppressionSevere Reduction

Experimental Methodologies for Pathway Validation

To rigorously validate the downstream signaling alterations induced by (S)-bunitrolol, researchers must employ functional assays that capture both its antagonistic properties and its partial agonism. Standard endpoint assays often miss the transient kinetic nuances of ISA; therefore, real-time dynamic measurements are required.

Protocol 1: Real-Time FRET-Based cAMP Quantification

Rationale: Fluorescence Resonance Energy Transfer (FRET) biosensors allow for the live-cell, real-time monitoring of cAMP fluctuations. This is critical for distinguishing the weak partial agonist activity of (S)-bunitrolol from pure antagonism.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293 cells stably expressing the human β1-AR in 96-well glass-bottom plates. Transiently transfect cells with a targeted Epac-based cAMP FRET sensor (e.g., CFP-Epac-YFP) using a lipid-based transfection reagent.

  • Baseline Measurement: After 48 hours, wash cells with HBSS buffer. Transfer to a fluorescence microplate reader equipped with dual-emission capabilities (Excitation: 430 nm; Emission: 480 nm for CFP, 530 nm for YFP). Record baseline FRET ratios for 5 minutes.

  • Compound Administration (Antagonism Assay): Pre-incubate cells with varying concentrations of (S)-bunitrolol (1 nM to 10 μM) for 15 minutes. Subsequently, challenge the cells with an EC80 concentration of Isoproterenol (e.g., 100 nM).

  • Compound Administration (ISA Assay): In a separate well cohort, apply (S)-bunitrolol alone (10 μM) to naive cells to measure the minor spike in cAMP indicative of intrinsic sympathomimetic activity.

  • Data Acquisition & Analysis: Continuously record the CFP/YFP emission ratio for 30 minutes. Calculate the IC50 for antagonism and the Emax (relative to Isoproterenol) for ISA using non-linear regression analysis.

Workflow CellPrep 1. Cell Culture (HEK293 + β1-AR) Sensor 2. Transfect FRET cAMP Sensor CellPrep->Sensor Treatment 3. Add (S)-Bunitrolol ± Isoproterenol Sensor->Treatment Readout 4. Measure CFP/YFP Emission Ratio Treatment->Readout Analysis 5. Calculate IC50 & Intrinsic Activity Readout->Analysis

Fig 2: Step-by-step workflow for real-time FRET-based cAMP quantification.

Protocol 2: Whole-Cell Patch-Clamp for L-Type Ca2+ Currents (ICa,L)

Rationale: The ultimate functional consequence of the β1-AR/cAMP/PKA pathway in cardiomyocytes is the modulation of calcium influx[5]. Patch-clamp electrophysiology provides a direct, self-validating readout of downstream effector activity.

Step-by-Step Methodology:

  • Cardiomyocyte Isolation: Isolate adult rat ventricular myocytes using standard Langendorff enzymatic perfusion techniques.

  • Electrophysiological Setup: Place cells in a recording chamber mounted on an inverted microscope. Fill borosilicate glass pipettes (2-3 MΩ resistance) with an internal solution containing Cs+ to block outward K+ currents, isolating the Ca2+ current.

  • Establishing Whole-Cell Configuration: Form a gigaseal and rupture the membrane to achieve whole-cell access. Hold the membrane potential at -40 mV to inactivate fast Na+ channels and T-type Ca2+ channels.

  • Current Elicitation: Apply depolarizing voltage steps (from -40 mV to +10 mV for 300 ms) to elicit ICa,L.

  • Pharmacological Intervention: Perfuse the bath with Isoproterenol (1 μM) to establish maximal ICa,L enhancement. Washout, then perfuse with (S)-bunitrolol (1 μM) followed by Isoproterenol to observe the blunted calcium current response.

  • Quantification: Measure the peak inward current amplitude and normalize to cell capacitance (pA/pF).

Conclusion

The pharmacological utility of (S)-bunitrolol hydrochloride is deeply rooted in its nuanced modulation of the β1-AR signaling cascade. By acting as a competitive antagonist with intrinsic sympathomimetic activity, it effectively throttles the Gs-cAMP-PKA pathway without completely silencing it[2]. This delicate balance mitigates excessive sympathetic drive while preserving basal intracellular calcium dynamics, offering a distinct therapeutic profile validated through rigorous FRET and electrophysiological methodologies.

Sources

Toxicity Profile and LD50 of (S)-Bunitrolol Hydrochloride in Murine Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on enantiopure therapeutics, understanding the isolated toxicological profile of active enantiomers is critical. (S)-bunitrolol hydrochloride is the active, levorotatory enantiomer of the beta-adrenergic antagonist bunitrolol. While its high affinity for β1​ and β2​ receptors makes it a potent antianginal and antihypertensive agent, exceeding the therapeutic index precipitates profound cardiovascular toxicity.

This whitepaper synthesizes the toxicokinetics, mechanistic pathways, and foundational LD50 data of (S)-bunitrolol hydrochloride in murine models. It is designed to provide researchers and toxicologists with the causal logic behind its toxicity and a self-validating framework for preclinical safety evaluations.

Mechanistic Toxicology: The Pathway to Lethality

The acute toxicity of (S)-bunitrolol is driven by an exaggerated pharmacological effect rather than off-target necrosis or hepatotoxicity. As a competitive antagonist, toxic doses of (S)-bunitrolol completely saturate myocardial β1​ -adrenergic receptors.

This saturation uncouples the Gs-protein complex, leading to a catastrophic drop in adenylyl cyclase activity. The subsequent depletion of cyclic AMP (cAMP) prevents Protein Kinase A (PKA) from phosphorylating L-type calcium channels. The resulting deficit in intracellular calcium triggers profound negative inotropy (weakened contractility) and chronotropy (bradycardia), ultimately culminating in lethal cardiovascular collapse.

Interestingly, the lethality of (S)-bunitrolol is almost exclusively peripheral. Research demonstrates that bunitrolol is a high-affinity substrate for P-glycoprotein (mdr1a) at the blood-brain barrier. In murine models, P-gp actively effluxes the drug back into the systemic circulation, preventing lethal central nervous system (CNS) depression. Consequently, toxicity manifests primarily as myocardial failure rather than centrally mediated respiratory arrest[1].

Pathway Bunitrolol (S)-Bunitrolol HCl (Toxic Dose) Beta1 β1-Adrenergic Receptor (Myocardium) Bunitrolol->Beta1 Competitive Antagonism Gs Gs Protein Uncoupling Beta1->Gs Blockade AC Adenylyl Cyclase Inhibition Gs->AC cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activation cAMP->PKA Ca ↓ Intracellular Ca2+ (L-type Channels) PKA->Ca Tox Cardiovascular Collapse (Lethality / LD50) Ca->Tox Negative Inotropy & Chronotropy

Fig 1. Mechanistic pathway of (S)-bunitrolol-induced cardiovascular collapse in murine models.

Quantitative Acute Toxicity (LD50) Profile

The acute toxicity of bunitrolol hydrochloride exhibits significant variance depending on the route of administration and the species. The data below reflects the established LD50 benchmarks derived from racemic bunitrolol, which serves as the proxy for the (S)-enantiomer's toxicity threshold [2].

Table 1: LD50 Values of Bunitrolol Hydrochloride in Murine Models
Species / StrainRoute of AdministrationLD50 Range (mg/kg)Primary Cause of Lethality
Mouse (ICR)Oral (Gavage)1344 – 1440Cardiovascular Collapse
Mouse (ICR)Intraperitoneal (IP)264 – 265Cardiovascular Collapse
Rat (Wistar/SD)Oral (Gavage)639 – 649Cardiovascular Collapse
Rat (Wistar/SD)Intraperitoneal (IP)222 – 225Cardiovascular Collapse
Toxicokinetic Causality
  • First-Pass Metabolism (Oral vs. IP): The stark contrast between oral and intraperitoneal LD50 values highlights a massive first-pass metabolism effect. When administered orally, bunitrolol is rapidly biotransformed in the liver to 4-hydroxybunitrolol, a metabolite with significantly lower acute toxicity. Intraperitoneal administration bypasses this initial hepatic filtration, delivering a higher concentration of the parent (S)-enantiomer directly to the systemic circulation, thereby drastically lowering the lethal threshold.

  • Species Variance: Mice exhibit a surprisingly higher tolerance to oral bunitrolol compared to rats (1344 mg/kg vs. 639 mg/kg). This is attributed to a faster basal metabolic rate and more aggressive hepatic clearance mechanisms in mice, which rapidly clear the drug before myocardial saturation occurs.

Self-Validating Experimental Protocol: LD50 Determination

To accurately determine the LD50 of (S)-bunitrolol in a modern preclinical setting, researchers must utilize a self-validating system. The following protocol integrates internal controls at every phase to ensure that lethality is strictly a function of the compound's pharmacodynamics, eliminating confounding variables like handling stress or formulation errors.

Phase 1: Preparation & Fasting (The Baseline Control)
  • Action: Fast murine subjects (e.g., SD rats or ICR mice) for 16–20 hours prior to oral dosing, providing water ad libitum.

  • Causality: Fasting accelerates gastric emptying and reduces intestinal absorption variability. Studies have shown that the fed-to-fasted LD50 ratio for bunitrolol is highly sensitive; food presence can artificially inflate the LD50 by delaying absorption [3].

  • Self-Validation: Weigh animals pre- and post-fasting. A consistent weight drop confirms uniform metabolic baselines across the cohort.

Phase 2: Dose Formulation & Verification
  • Action: Dissolve (S)-bunitrolol hydrochloride in 0.9% physiological saline.

  • Causality: Saline prevents osmotic shock to the gastrointestinal lining, which could independently alter absorption kinetics.

  • Self-Validation: Retain an aliquot of the formulated dose for immediate High-Performance Liquid Chromatography (HPLC) analysis. This verifies that the intended concentration matches the actual administered dose, ruling out formulation errors.

Phase 3: Administration & Continuous Telemetry
  • Action: Administer the dose via oral gavage or IP injection. Immediately place the subjects in telemetry-equipped observation cages to monitor real-time ECG, heart rate, and blood pressure.

  • Causality: Because (S)-bunitrolol induces death via cardiovascular collapse, continuous telemetry is required to map the exact timeline of bradycardia onset to asystole.

  • Self-Validation: Include a vehicle-only control group undergoing the exact same gavage/IP procedure. If the control group shows no arrhythmias, it validates that the handling/gavage procedure did not induce fatal stress.

Phase 4: Necropsy & Probit Analysis
  • Action: Conduct a gross necropsy on all decedents and survivors (euthanized at day 14). Calculate the LD50 using Probit analysis.

  • Causality: Necropsy confirms the absence of physical trauma (e.g., esophageal perforation from gavage) and verifies that the organs reflect acute hypoxic injury secondary to cardiac failure.

  • Self-Validation: Histopathological comparison of target organs against the vehicle controls confirms the absence of pre-existing congenital anomalies that could have skewed the mortality data.

Workflow Acclimation Murine Acclimation & Fasting (Reduces GI variability) Dosing Dose Formulation ((S)-Bunitrolol in Saline) Acclimation->Dosing Admin Administration (Oral Gavage / IP Injection) Dosing->Admin Obs Continuous Telemetry & Clinical Observation (14 Days) Admin->Obs Necropsy Gross Necropsy & Histopathology Obs->Necropsy Data Probit Analysis (LD50 Calculation) Necropsy->Data

Fig 2. Self-validating experimental workflow for LD50 determination of (S)-bunitrolol.

References

  • Matsuzaki, J., Yamamoto, C., Miyama, T., et al. (1999). Contribution of P-glycoprotein to bunitrolol efflux across blood-brain barrier. Biopharmaceutics & Drug Disposition, 20(2), 85-90.[Link]

  • Kanda, M., et al. (1975). Toxicology study of bunitrolol. Oyo Yakuri, 9, 457. Source: DrugFuture Chemical Index. [Link]

  • Kast, A., & Nishikawa, J. (1981). The effect of fasting on oral acute toxicity of drugs in rats and mice. Laboratory Animals, 15(4), 359-364.[Link]

Methodological & Application

Application Note: Chiral HPLC Method Development for (S)-Bunitrolol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Bunitrolol is a potent β -adrenergic receptor blocking agent utilized in cardiovascular therapies. As with most β -blockers, its pharmacological efficacy and target affinity are highly stereoselective, residing predominantly in the (S)-enantiomer[1]. Consequently, stringent regulatory frameworks require the precise quantification of the active (S)-bunitrolol and the rigorous monitoring of the (R)-enantiomer as a chiral impurity.

This application note details a robust, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the enantiomeric resolution and quantification of (S)-bunitrolol hydrochloride. By leveraging a polysaccharide-based chiral stationary phase, this protocol ensures baseline separation, high loading capacity, and high-fidelity quantification suitable for pharmaceutical quality control.

Scientific Principles: Causality in Method Design

Chiral Stationary Phase (CSP) Selection

While reversed-phase (RP) methods utilizing protein-based columns (e.g., ovomucoid-bonded Ultron ES-OVM) are viable for certain β -blockers[2], NP-HPLC on polysaccharide-based CSPs offers superior resolution ( Rs​>2.0 ) and robustness[1]. This method utilizes a Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica gel substrate.

Enantioseparation is driven by the formation of transient diastereomeric complexes between the bunitrolol enantiomers and the CSP[3]. The carbamate groups provide critical sites for hydrogen bonding (via C=O and NH), while the phenyl rings engage in π−π interactions with the aromatic ring of bunitrolol. The rigid, helical structure of the cellulose polymer provides the necessary steric environment for chiral discrimination.

Mobile Phase Chemistry & The Role of the Basic Modifier

The mobile phase utilizes Hexane as the non-polar bulk solvent and Isopropanol (IPA) to modulate hydrogen-bonding interactions[4]. However, bunitrolol hydrochloride is a basic secondary amine. In NP-HPLC, utilizing a binary Hexane/IPA mixture alone results in severe peak tailing due to secondary ion-exchange interactions between the basic amine of the analyte and unreacted, acidic silanol groups on the underlying silica support.

To counteract this, the addition of 0.1% Diethylamine (DEA) is mechanistically required. DEA acts as a competing base, dynamically masking the free silanols. This eliminates peak tailing and ensures sharp, symmetrical peaks, which is critical when quantifying trace chiral impurities (e.g., 0.1% (R)-enantiomer in an (S)-enantiomer batch).

Mechanism Analyte Bunitrolol Enantiomers CSP Chiralcel OD-H (Cellulose Derivative) Analyte->CSP Injected HB Hydrogen Bonding (Carbamate NH/C=O) CSP->HB Pi π-π Interactions (Phenyl Rings) CSP->Pi Steric Steric Inclusion (Helical Cavity) CSP->Steric ComplexS Transient Complex (S)-Bunitrolol (Stronger Affinity) HB->ComplexS ComplexR Transient Complex (R)-Bunitrolol (Weaker Affinity) HB->ComplexR Pi->ComplexS Pi->ComplexR Steric->ComplexS Steric->ComplexR

Mechanistic pathway of chiral recognition on a Chiralcel OD-H stationary phase.

Experimental Protocols

Reagents and Materials
  • Column: Daicel Chiralcel OD-H ( 250×4.6 mm, 5 µm).

  • Solvents: HPLC-grade Hexane and Isopropanol (IPA).

  • Modifier: Diethylamine (DEA), analytical grade ( ≥99.5% ).

  • Standards: Racemic (RS)-bunitrolol hydrochloride and enantiopure (S)-bunitrolol hydrochloride reference standards.

Step-by-Step Sample Preparation (Self-Validating Workflow)

Because bunitrolol is supplied as a hydrochloride salt, it must be neutralized to its free base form to ensure optimal partitioning and peak shape in the normal-phase system.

  • Standard Weighing: Accurately weigh 10.0 mg of (S)-bunitrolol hydrochloride into a 10 mL volumetric flask.

  • Solubilization & Neutralization: Dissolve the powder in 2.0 mL of Methanol. Add 20 µL of 0.1 M NaOH to liberate the free base. Causality: The free base interacts predictably with the CSP, whereas the charged hydrochloride salt would precipitate or cause split peaks in the non-polar hexane environment.

  • Dilution: Make up to the 10 mL volume with the mobile phase (Hexane:IPA 80:20 v/v).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: This removes precipitated NaCl (formed during neutralization) and particulate matter that could clog the 5 µm column frit.

  • System Suitability Preparation: Prepare a racemic mixture (50:50 (R)/(S)-bunitrolol) at 1.0 mg/mL following the exact same procedure. This serves as the internal resolution standard.

Chromatographic Execution
  • System Equilibration: Flush the Chiralcel OD-H column with Hexane:IPA:DEA (80:20:0.1 v/v/v) at 0.5 mL/min for a minimum of 60 minutes. Causality: Polysaccharide polymer coatings require extended equilibration times to swell uniformly in the solvent, ensuring reproducible retention times[4].

  • Blank Injection: Inject 10 µL of the sample diluent. Causality: This self-validating step rules out column carryover or ghost peaks from the extraction matrix.

  • System Suitability Test (SST): Inject the racemic standard. Verify that the resolution ( Rs​ ) between the (R)- and (S)-peaks is ≥2.0 and the tailing factor is ≤1.5 .

  • Sample Analysis: Inject the prepared (S)-bunitrolol samples in triplicate to determine assay percentage and enantiomeric purity.

Workflow Step1 Sample Prep (Neutralization & Filtration) Step2 Equilibration (Hexane:IPA:DEA 80:20:0.1) Step1->Step2 Clean Extract Step3 System Suitability (Racemate Injection) Step2->Step3 Stable Baseline Step4 Validation (ICH Q2 Guidelines) Step3->Step4 Rs > 2.0 Confirmed Step5 (S)-Bunitrolol Quantification Step4->Step5 Method Validated

Logical workflow for the self-validating chiral HPLC method development.

Data Presentation & Method Validation

The method was validated in accordance with ICH Q2(R1) guidelines, focusing on system suitability, linearity, and precision. The quantitative data is summarized in the tables below.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralcel OD-H ( 250×4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.5 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Injection Volume 10 µL
Run Time 25 minutes
Table 2: System Suitability and Validation Parameters
Validation ParameterAcceptance CriteriaObserved Value
Resolution ( Rs​ ) ≥2.0 2.8
Tailing Factor ( Tf​ ) ≤1.5 1.12
Theoretical Plates ( N ) >2000 4,850
Linearity ( R2 ) >0.999 (over 0.5 - 50 µg/mL)0.9998
Limit of Detection (LOD) Signal-to-Noise ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥10 0.15 µg/mL
Method Precision (%RSD) ≤2.0% (n=6)0.85%

References

  • Title: Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol Source: Thieme Connect URL: [4]

  • Title: Progress in the Enantioseparation of β -Blockers by Chromatographic Methods Source: PMC - NIH / MDPI URL: [1]

  • Title: Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL: [3]

  • Title: Ultron ES-OVM Datasheet Source: Agilent Technologies URL: [2]

Sources

Application Note: Asymmetric Synthesis Protocols for Enantiopure (S)-Bunitrolol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Bunitrolol is a potent β -adrenergic receptor antagonist utilized in cardiovascular pharmacology. Like most β -blockers, its pharmacological efficacy is highly stereospecific; the (S) -enantiomer exhibits a significantly higher binding affinity for β -adrenergic receptors than its (R) -counterpart [1]. Consequently, the synthesis of enantiopure (S) -bunitrolol hydrochloride is a critical objective in modern pharmaceutical development.

While traditional industrial methods often rely on the chiral pool (e.g., using enantiopure (S) -epichlorohydrin), these routes can suffer from low overall yields and trace racemization. This application note details a highly efficient chemoenzymatic kinetic resolution (KR) strategy.

The Causality of Experimental Choices
  • Biocatalyst Selection: We utilize Amano Lipase PS-C (immobilized Burkholderia cepacia lipase). PS-C exhibits an extraordinary enantiomeric ratio ( E>200 ) for the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol, exclusively acylating the (S) -enantiomer and leaving the desired (R) -chlorohydrin unreacted [1].

  • Irreversible Acyl Donor: Vinyl acetate is selected over ethyl acetate. The byproduct of vinyl acetate transesterification is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This irreversibility drives the reaction forward and prevents the reverse hydrolysis of the newly formed ester, ensuring high enantiomeric excess ( ee ).

  • The Stereochemical "CIP Flip": A common point of confusion in this synthesis is why the (R) -chlorohydrin yields (S) -bunitrolol. This is due to a Cahn-Ingold-Prelog (CIP) priority inversion, not a spatial inversion.

    • In the (R) -chlorohydrin , the −CH2​Cl group (Cl atomic number 17) has a higher CIP priority than the −CH2​OAr group (O atomic number 8).

    • In the final (S) -bunitrolol , the −CH2​NHtBu group (N atomic number 7) has a lower CIP priority than the −CH2​OAr group.

    • Because the relative priorities of the carbon substituents swap, the absolute designation flips from (R) to (S) , even though the chiral center ( C2​ ) is never directly attacked during the epoxidation or amination steps [2].

Synthetic Workflow & Pathway Visualization

The workflow relies on a self-validating kinetic resolution. By monitoring the reaction to exactly 50% conversion, we ensure maximum enantiomeric purity of the unreacted (R) -chlorohydrin.

Workflow rac Racemic Chlorohydrin (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol kr Enzymatic Kinetic Resolution Lipase PS-C, Vinyl Acetate, Toluene rac->kr r_ol (R)-Chlorohydrin (Unreacted) >99% ee kr->r_ol 50% Conversion s_ac (S)-Acetate (Acylated) >98% ee kr->s_ac 50% Conversion epox (R)-Epoxide Intermediate Retention of Spatial Configuration r_ol->epox NaOH (aq), THF Intramolecular SN2 s_base (S)-Bunitrolol Free Base CIP Priority Inversion (R -> S) epox->s_base tert-Butylamine, MeOH Regioselective Opening api (S)-Bunitrolol HCl Enantiopure API s_base->api HCl (g), Et2O Salt Precipitation

Fig 1: Chemoenzymatic workflow for (S)-bunitrolol HCl, highlighting the stereochemical CIP priority inversion.

Quantitative Data: Biocatalyst Optimization

To validate the choice of Lipase PS-C, an initial screening of commercially available lipases was conducted. The data below demonstrates the complementary enantioselectivity (enzymatic switch) between PS-C and CCL [1].

BiocatalystBiological SourceAcyl DonorConversion (%) ee of Unreacted Alcohol ee of AcetateEnantiomeric Ratio ( E )
Amano Lipase PS-C Burkholderia cepaciaVinyl acetate50.0>99% (R) 98% (S) >200
Lipase CCL Candida cylindraceaVinyl acetate48.585% (S) 88% (R) 85
Novozym 435 Candida antarcticaVinyl acetate15.020% (R) 15% (S) <10

Table 1: Biocatalyst screening for the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.

Step-by-Step Experimental Protocols

Phase 1: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate enantiopure (R) -1-chloro-3-(2-cyanophenoxy)propan-2-ol.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.11 g) of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol in 50 mL of anhydrous toluene.

  • Activation: Add 30.0 mmol (2.76 mL) of vinyl acetate to the solution.

  • Biocatalysis: Introduce 200 mg of Amano Lipase PS-C (immobilized).

  • Incubation: Incubate the suspension in an orbital shaker at 35 °C and 200 rpm.

  • Self-Validating Monitoring: Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm) [3]. The reaction must be terminated precisely when the conversion reaches 50% (typically 24–30 hours) to ensure >99% ee of the unreacted (R) -alcohol.

  • Workup: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with hexane and reused). Evaporate the toluene under reduced pressure.

  • Purification: Separate the (R) -chlorohydrin from the (S) -acetate byproduct using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

Phase 2: Epoxidation

Objective: Convert (R) -chlorohydrin to (R) -epoxide via intramolecular SN​2 .

  • Reaction Setup: Dissolve 4.0 mmol (846 mg) of the purified (R) -chlorohydrin in 15 mL of Tetrahydrofuran (THF).

  • Base Addition: Dropwise, add 10 mL of an aqueous 2M NaOH solution while stirring vigorously at room temperature.

  • Reaction: Allow the biphasic mixture to stir for 2 hours. The hydroxide deprotonates the secondary alcohol, which undergoes an intramolecular backside attack on the adjacent carbon, displacing the chloride ion.

  • Extraction: Dilute with 20 mL of distilled water and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the (R) -epoxide (approx. 95% yield). Use immediately in the next step to prevent degradation.

Phase 3: Asymmetric Amination & Salt Formation

Objective: Regioselective epoxide opening and precipitation of the API.

  • Amination: Dissolve the crude (R) -epoxide (approx. 3.8 mmol) in 15 mL of anhydrous methanol.

  • Nucleophilic Attack: Add 11.4 mmol (1.2 mL, 3 eq) of tert-butylamine. Reflux the mixture at 65 °C for 3 hours. The amine regioselectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the (S) -bunitrolol free base.

  • Concentration: Cool to room temperature and evaporate the methanol and excess tert-butylamine under reduced pressure.

  • Precipitation: Dissolve the resulting oily free base in 15 mL of dry Methyl tert-butyl ether (MTBE). Place the flask in an ice bath (0 °C).

  • Salt Formation: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise. A white precipitate of (S) -bunitrolol hydrochloride will form immediately.

  • Isolation: Filter the precipitate, wash with cold MTBE, and dry under high vacuum. Recrystallize from absolute ethanol/diethyl ether to yield pharmaceutical-grade (S) -bunitrolol hydrochloride ( >99% ee ).

References

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. National Center for Biotechnology Information (PMC).[Link]

  • Chiral Drug Separation. West Virginia University.[Link]

how to dissolve (S)-bunitrolol hydrochloride for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Precision Reconstitution of (S)-Bunitrolol Hydrochloride for In Vitro Adrenergic Assays: A Mechanistic Protocol

Introduction & Pharmacological Context

(S)-bunitrolol is the active eutomer of the beta-adrenergic receptor antagonist bunitrolol, exhibiting a pronounced affinity for β1-adrenoceptors[1],[2]. In physiological systems, beta-blockers competitively inhibit the binding of endogenous catecholamines (such as norepinephrine and epinephrine) to adrenergic receptors, thereby dampening sympathetic tone and reducing downstream cyclic AMP (cAMP) production[3],[4].

For in vitro cell culture assays—such as cAMP accumulation assays, receptor binding kinetics, or cardiomyocyte contractility studies—precise reconstitution of (S)-bunitrolol hydrochloride is critical. Improper solvation leads to micro-precipitation, inaccurate dosing, and irreproducible pharmacological data[5].

Physicochemical Profiling & The Weak Base Dilemma

Understanding the physicochemical properties of (S)-bunitrolol is the first step in designing a robust reconstitution strategy.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₂ · HCl
Molecular Weight (Free Base) 248.32 g/mol
Molecular Weight (HCl Salt) ~284.78 g/mol
LogP (Free Base) ~1.9 (Lipophilic)
Predicted pKa > 9.0
Optimal Primary Solvents DMSO, Acidic H₂O (pH 4.5)

Table 1: Physicochemical properties of (S)-bunitrolol hydrochloride governing in vitro solubility.

(S)-bunitrolol is a lipophilic weak base[5]. When purchased as a hydrochloride (HCl) salt, the molecule is pre-protonated, which dramatically lowers its solvation energy barrier in unbuffered water. However, when this aqueous stock is introduced into a physiological cell culture medium buffered to pH 7.4 (e.g., DMEM, HBSS), the environment approaches the compound's pKa. This rapid pH shift deprotonates a fraction of the molecules back into the lipophilic free base form[5]. If the local concentration during the addition exceeds the free base's aqueous solubility limit, micro-precipitation occurs, rendering the assay invalid[5].

Mechanistic Basis of Action

To contextualize the downstream effects of successful reconstitution, the diagram below illustrates the β1-adrenergic signaling cascade targeted by (S)-bunitrolol.

Pathway Agonist Catecholamines (Epinephrine) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Bunitrolol (S)-Bunitrolol HCl Bunitrolol->Receptor Competitively Inhibits GProtein Gs Protein Receptor->GProtein Stimulates Effector Adenylyl Cyclase GProtein->Effector Activates SecondMsgr cAMP Effector->SecondMsgr Synthesizes Kinase PKA Activation SecondMsgr->Kinase Activates

Fig 1. (S)-Bunitrolol antagonism of the β1-adrenergic Gs-coupled signaling pathway.

Reconstitution Strategy & Causality

To bypass the aforementioned "weak base dilemma," we utilize Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO effectively solvates both the protonated salt and the unprotonated free base. By creating a high-concentration primary stock (e.g., 10 mM) in DMSO, we ensure complete molecular dispersion.

When this DMSO stock is subsequently subjected to a rapid serial dilution into a large volume of complete media, the final drug concentration drops well below the absolute solubility limit of the free base before localized nucleation can occur. Furthermore, serum proteins (like Bovine Serum Albumin) present in complete media act as hydrophobic carriers, further stabilizing the free base in solution.

Experimental Protocols

Materials Required:

  • (S)-Bunitrolol Hydrochloride powder

  • Cell culture grade DMSO (anhydrous, ≥99.9%)

  • Sterile PBS (pH 7.4)

  • Complete cell culture media (e.g., DMEM + 10% FBS)

  • 1.5 mL low-binding microcentrifuge tubes

Phase 1: Primary Stock Preparation (10 mM in DMSO)

  • Equilibration: Allow the sealed vial of (S)-bunitrolol HCl to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Cold powders act as condensation nuclei. Ambient moisture will hydrolyze the powder, degrade the compound, and artificially inflate the weighed mass, leading to sub-potent stocks.

  • Weighing: Accurately weigh 2.85 mg of (S)-bunitrolol HCl.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM primary stock[5].

  • Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 2-5 minutes until the solution is optically clear.

  • Aliquoting: Divide the stock into 50 µL aliquots in low-binding tubes. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which drastically reduces its solvating power over time.

Phase 2: Serial Dilution for In Vitro Assays (Target: 10 µM)

  • Thawing: Thaw a 50 µL aliquot of the 10 mM DMSO stock at room temperature.

  • Intermediate Dilution: Dilute the stock 1:10 in sterile PBS to create a 1 mM intermediate stock (containing 10% DMSO).

    • Causality: Do not use complete media containing FBS for this first intermediate step. A localized 10% DMSO concentration will instantly denature and precipitate serum proteins, trapping the drug in the protein pellet.

  • Final Media Preparation: Dilute the 1 mM intermediate stock 1:100 into pre-warmed (37°C) complete cell culture media. This yields a final assay concentration of 10 µM with a final DMSO concentration of 0.1% (a universally accepted non-toxic threshold for mammalian cell culture).

Workflow Weigh 1. Weigh (S)-Bunitrolol HCl Solvent 2. Add Anhydrous DMSO Weigh->Solvent Stock 3. Vortex/Sonicate (10 mM Stock) Solvent->Stock Dilute 4. Serial Dilution (PBS -> Media) Stock->Dilute Assay 5. Validate & Assay (pH 7.4) Dilute->Assay

Fig 2. Step-by-step reconstitution and serial dilution workflow for in vitro cell culture.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol and prevent false-negative pharmacological readouts, implement the following self-validating checks before applying the media to your cell cultures:

  • pH Verification: Extract a 500 µL aliquot of the final dosed media and verify that the pH remains strictly between 7.35 and 7.45. Significant deviations indicate buffering failure, which will alter receptor binding kinetics.

  • Microscopic Inspection: Place a 100 µL drop of the final dosed media on a glass slide. Inspect under a phase-contrast microscope (20x or 40x objective). The field must be entirely free of refractile micro-crystals. The presence of crystals indicates that the free base solubility limit was breached, meaning the actual dissolved concentration of (S)-bunitrolol is unknown.

References

  • Bunitrolol - Grokipedia. Grokipedia.1

  • Technical Support Center: Overcoming Bunitrolol Solubility Issues in Physiological Buffers. Benchchem.5

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.3

  • Beta blocker. Wikipedia.4

  • Screening, isolation and selection of a potent lipase producing microorganism and its use in the kinetic resolution of drug intermediates. ResearchGate.2

Sources

Application Note: Advanced NMR Spectroscopy Characterization of (S)-Bunitrolol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the structural elucidation and enantiomeric purity determination of (S)-bunitrolol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction and Pharmacological Context

Bunitrolol hydrochloride (2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride) is a potent β -adrenergic antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris[1]. Like many β -blockers, bunitrolol possesses a stereogenic center at the C2 position of its aliphatic chain. The pharmacological efficacy is highly stereoselective: the (S)-enantiomer acts as the eutomer (the biologically active form), whereas the (R)-enantiomer is the distomer, often contributing to off-target effects or reduced efficacy[2][3].

Because enantiomers are isochronous in an achiral environment, standard 1D NMR cannot distinguish between (S)- and (R)-bunitrolol. This application note details a dual-pillar NMR strategy: first, establishing the absolute covalent connectivity of the molecule using 1D and 2D NMR; second, deploying Chiral Solvating Agents (CSAs) to induce chemical shift non-equivalence ( Δδ ), allowing for precise quantification of enantiomeric excess (%ee) without the need for derivatization or chiral chromatography[4][5].

Pillar I: Structural Elucidation Strategy

Before assessing chirality, the structural integrity of the synthesized or procured (S)-bunitrolol hydrochloride must be validated. The molecule consists of an aromatic benzonitrile ring ether-linked to a chiral aliphatic chain, terminating in a bulky tert-butylamine group.

Causality in Experimental Design

We utilize CDCl3​ (or DMSO-d6​ ) to solubilize the hydrochloride salt. While the free base is highly soluble in CDCl3​ , the HCl salt can also be analyzed in CDCl3​ at high field strengths (e.g., 600 MHz) to observe distinct, non-exchanging proton signals[2]. The 9-proton singlet of the tert-butyl group serves as a critical internal reference point. 2D NMR (COSY, HSQC, HMBC) is mandatory to unambiguously assign the diastereotopic protons of the -CH2​-N and -O-CH2​ groups, which exhibit complex multiplet splitting due to their proximity to the chiral center.

Quantitative Data: NMR Assignments

The following table summarizes the validated 1H and 13C NMR assignments for bunitrolol hydrochloride at 600 MHz in CDCl3​ [2][6].

Position / Group 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift ( δ , ppm)
-C(CH₃)₃ (t-Butyl)1.54s, 9H25.91
-C(CH₃)₃ (Quaternary)--58.01
-CH₂-N (Diastereotopic)3.29 3.40dd, 1H ( 2J =18.5, 3J =9.5) dd, 1H ( 2J =18.5, 3J =8.6)45.28
-O-CH₂ (Diastereotopic)4.25 4.29dd, 1H ( 2J =9.5, 3J =5.1) dd, 1H ( 2J =9.5, 3J =4.0)70.82
-CH-OH (Chiral Center)4.72m, 1H65.58
-OH 5.50s, 1H (exchangeable)-
Aromatic (C4, C6) 7.03 – 7.06m, 2H121.50 (C4), 113.04 (C6)
Aromatic (C3, C5) 7.53 – 7.56m, 2H133.43 (C3), 134.50 (C5)
-C≡N --116.27
Aromatic (C1-O, C2-CN) --160.14 (C1), 102.36 (C2)
-NH₂⁺ (Salt protons)8.29 9.62s, 1H (broad) s, 1H (broad)-

Pillar II: Stereochemical Validation via Chiral NMR

To differentiate the (S)-eutomer from the (R)-distomer, we introduce a Chiral Solvating Agent (CSA), such as Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol].

The Causality of Chiral Recognition

When the CSA is added to the NMR tube, it forms rapid, reversible, non-covalent hydrogen bonds with the hydroxyl and amine groups of bunitrolol. Because the CSA is enantiopure, its interaction with (S)-bunitrolol forms a transient diastereomeric complex that is geometrically distinct from the complex it forms with (R)-bunitrolol[7][8].

The anthryl ring of Pirkle's alcohol creates a strong magnetic anisotropic shielding cone. Depending on the stereochemistry of the bunitrolol molecule, the bulky tert-butyl group will sit at different distances/angles relative to this shielding cone. This causes the previously identical 9-proton tert-butyl singlet to split into two distinct singlets representing the (S) and (R) enantiomers.

Mechanism cluster_0 Transient Diastereomeric Complexation CSA Chiral Solvating Agent (CSA) CompR [CSA : (R)-Bunitrolol] Δδ1 (Shift 1) CSA->CompR Hydrogen Bonding CompS [CSA : (S)-Bunitrolol] Δδ2 (Shift 2) CSA->CompS Hydrogen Bonding R (R)-Bunitrolol (Distomer) R->CompR S (S)-Bunitrolol (Eutomer) S->CompS

Fig 1. Host-guest complexation mechanism inducing chemical shift non-equivalence (Δδ).

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . We do not blindly test the (S)-enantiomer; we first prove the resolving power of the CSA using a racemic control.

Workflow A 1. Sample Preparation (S)-Bunitrolol HCl + Solvent B 2. Baseline 1D/2D NMR Confirm Structural Integrity A->B C 3. System Validation Test CSA on Racemic Control B->C D 4. Chiral NMR Analysis Titrate CSA into (S)-Enantiomer C->D E 5. Data Processing Integrate Split Signals for %ee D->E

Fig 2. Self-validating NMR workflow for structural and chiral analysis of (S)-bunitrolol.

Step 1: Sample Preparation
  • Test Sample: Weigh exactly 5.0 mg of (S)-bunitrolol hydrochloride into a clean vial.

  • Control Sample: Weigh exactly 5.0 mg of racemic (RS)-bunitrolol hydrochloride into a separate vial.

  • Dissolve both samples in 600 μ L of anhydrous CDCl3​ (100% D, containing 0.03% v/v TMS as an internal standard). Transfer to 5 mm high-throughput NMR tubes.

Step 2: Baseline Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune, match, and shim the probe. Lock onto the CDCl3​ signal.

  • Acquire a standard 1H NMR spectrum (ns = 16, d1 = 2s) to verify the presence of the tert-butyl singlet at ~1.54 ppm and confirm the absence of impurities.

Step 3: System Validation (The Racemic Control)
  • Prepare a stock solution of Pirkle's alcohol (CSA) in CDCl3​ at a concentration of 50 mg/mL.

  • Add 1 molar equivalent of the CSA to the Control Sample (racemic bunitrolol).

  • Re-acquire the 1H NMR spectrum.

  • Validation Check: Observe the tert-butyl signal (~1.54 ppm). It must split into two distinct singlets of equal integration (1:1 ratio). Note the exact chemical shifts of these two peaks; they correspond to the (R) and (S) complexes. If baseline resolution is not achieved, titrate additional CSA (up to 3 equivalents) until Δδ is >0.05 ppm.

Step 4: Chiral Analysis of the Target Sample
  • Add the exact same molar equivalent of CSA (determined in Step 3) to the Test Sample ((S)-bunitrolol).

  • Acquire the 1H NMR spectrum using a longer relaxation delay (d1 = 5s) to ensure accurate quantitative integration.

  • Phase and baseline-correct the spectrum meticulously.

Step 5: Data Processing and %ee Calculation
  • Integrate the two split tert-butyl signals. Let IS​ be the integral of the peak corresponding to the (S)-enantiomer, and IR​ be the integral of the trace (R)-enantiomer peak.

  • Calculate the Enantiomeric Excess (%ee) using the formula:

    %ee=(IS​+IR​IS​−IR​​)×100
  • A high-purity (S)-bunitrolol sample should yield a %ee of ≥98.0% , aligning with pharmaceutical-grade specifications[2].

References

  • Solid-state properties of 1,2-epoxy-3-(2-cyanophenoxy)propane, a conglomerate-forming chiral drug precursor Mathnet.RU[Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods MDPI - Molecules[Link]

  • Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review NIH - PubMed Central[Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry IAPC-OBP[Link]

Sources

Advanced Extraction and Enantioselective Isolation of (S)-Bunitrolol Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists

Introduction and Mechanistic Rationale

Bunitrolol is a potent β -adrenergic receptor antagonist utilized in cardiovascular pharmacology. Like many β -blockers, its therapeutic efficacy is highly stereoselective, with the (S)-enantiomer (the eutomer) exhibiting the vast majority of the β -blocking activity, while the (R)-enantiomer remains largely inactive[1]. In pharmacokinetic (PK) and toxicological studies, accurately quantifying (S)-bunitrolol in complex biological matrices (e.g., human plasma, urine, and hepatic microsomes) is critical.

However, biological matrices are fraught with endogenous interferences—specifically phospholipids, proteins, and phase II metabolites—that can cause severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. Furthermore, because downstream chiral chromatography (e.g., using derivatization or chiral stationary phases like Lux Amylose-2) often suffers from lower theoretical plate counts than achiral reversed-phase LC, the upstream extraction must yield an exceptionally clean extract to prevent baseline disturbances.

This application note details two field-proven, self-validating extraction methodologies: Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid-Phase Extraction (SPE) . The protocols are designed to exploit the physicochemical properties of bunitrolol (a secondary amine with a pKa​ of ~9.4) to achieve high recovery and negligible matrix effects.

Pharmacokinetic and Metabolic Context

Understanding the metabolic fate of bunitrolol dictates the sample preparation strategy. In vivo, racemic bunitrolol is primarily oxidized by the hepatic cytochrome P450 2D6 (CYP2D6) isozyme into 4-hydroxybunitrolol[1]. Interestingly, the (S)- and (R)-enantiomers act as mutual competitive inhibitors for this enzyme. When analyzing urine, bunitrolol and its metabolites are often present as glucuronide or sulfate conjugates, necessitating a pre-extraction enzymatic hydrolysis step[2].

Metabolism Racemate Racemic Bunitrolol Administration S_Enant (S)-Bunitrolol (Active Eutomer) Racemate->S_Enant R_Enant (R)-Bunitrolol (Distomer) Racemate->R_Enant CYP2D6 Hepatic CYP2D6 Oxidation S_Enant->CYP2D6 Competitive Inhibition R_Enant->CYP2D6 Competitive Inhibition S_Metab (S)-4-hydroxybunitrolol CYP2D6->S_Metab R_Metab (R)-4-hydroxybunitrolol CYP2D6->R_Metab

Fig 1: CYP2D6-mediated stereoselective metabolism of bunitrolol enantiomers.

Extraction Strategies: Causality and Selection

Because enantiomers share identical physicochemical properties in an achiral environment, the extraction of (S)-bunitrolol is chemically identical to that of the racemate. The choice between LLE and SPE depends on the matrix and the required Limit of Quantitation (LOQ).

Liquid-Liquid Extraction (LLE) Rationale

Bunitrolol is highly lipophilic when un-ionized. By adjusting the plasma pH to >10.5 using a strong base (e.g., 1M NaOH), the secondary amine ( pKa​ 9.4) is fully deprotonated. The neutral molecule is then partitioned into a moderately polar organic solvent. Historically, diethyl ether was used[3], but modern high-throughput labs prefer Methyl tert-butyl ether (MTBE) . MTBE provides a cleaner extract than ethyl acetate (which co-extracts more phospholipids) and forms a distinct, easily decantable upper organic layer.

Mixed-Mode Cation Exchange SPE Rationale

For urine samples containing high salt concentrations, or when sub-nanogram LLOQs are required, Mixed-Mode Cation Exchange (MCX) SPE is superior. The sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functionalities. By acidifying the sample (pH < 3), bunitrolol becomes positively charged and binds ionically to the sulfonic acid groups. This allows for aggressive washing with 100% methanol to remove neutral lipids and pigments before eluting the analyte with a basic organic solvent (5% NH4​OH in Methanol)[2].

Workflow Sample Biological Matrix (Plasma/Urine) + Internal Standard Split Select Extraction Pathway Sample->Split LLE_Path Liquid-Liquid Extraction (LLE) Ideal for Plasma Split->LLE_Path SPE_Path Mixed-Mode SPE (MCX) Ideal for Urine/Low LLOQ Split->SPE_Path LLE_pH Basify to pH > 10.5 (Add 1M NaOH) LLE_Path->LLE_pH SPE_pH Acidify to pH < 3 (Add 2% Formic Acid) SPE_Path->SPE_pH LLE_Solv Extract with MTBE Vortex & Centrifuge LLE_pH->LLE_Solv LLE_Org Collect Upper Organic Phase LLE_Solv->LLE_Org Evap Evaporate under N2 stream (40°C) LLE_Org->Evap SPE_Load Load onto Conditioned MCX Cartridge SPE_pH->SPE_Load SPE_Wash Wash: 2% FA (Aq) -> 100% MeOH (Discards Neutrals/Acids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Releases Basic Amines) SPE_Wash->SPE_Elute SPE_Elute->Evap Recon Reconstitute in Mobile Phase Ready for Chiral LC-MS/MS Evap->Recon

Fig 2: Parallel workflows for LLE and Mixed-Mode SPE of (S)-bunitrolol.

Step-by-Step Experimental Protocols

Self-Validation Note: Both protocols require the addition of an Internal Standard (IS) prior to any manipulation. Deuterated analogues (e.g., bunitrolol-d5 or metoprolol-d6) are highly recommended to correct for extraction recovery variations and MS ionization suppression.

Protocol A: High-Throughput LLE for Human Plasma
  • Aliquot & Spike: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube. Add 20 µL of IS working solution (e.g., 100 ng/mL metoprolol-d6) and vortex for 10 seconds.

  • Basification: Add 50 µL of 1.0 M NaOH to the sample. Vortex briefly. Mechanism: Raises pH above 10.5, ensuring >90% of bunitrolol is in its neutral, free-base form.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Cap securely and vortex vigorously for 5 minutes using a multitube vortexer.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Collection: Snap-freeze the lower aqueous layer by placing the tube base in a dry ice/acetone bath for 30 seconds. Decant the upper organic layer into a clean glass vial. Mechanism: Freezing prevents aqueous phase carryover, ensuring a phospholipid-free extract.

  • Evaporation & Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial chiral LC mobile phase.

Protocol B: Mixed-Mode SPE for Urine Samples
  • Enzymatic Hydrolysis (Urine Only): To 500 µL of urine, add 50 µL of IS and 500 µL of 0.1 M ammonium acetate buffer (pH 5.0). Add 10 µL of β -glucuronidase/arylsulfatase (from Helix pomatia). Incubate at 37°C for 2 hours[2].

  • Acidification: Post-incubation, add 500 µL of 2% aqueous Formic Acid. Mechanism: Protonates the secondary amine of bunitrolol for cation exchange binding.

  • Cartridge Conditioning: Condition a 30 mg/1 mL Polymeric Mixed-Mode Cation Exchange (MCX) cartridge with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid.

  • Sample Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Washing:

    • Wash 1: 1.0 mL of 2% Formic Acid (removes water-soluble endogenous salts).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral and acidic lipophilic interferences).

  • Analyte Elution: Elute (S)-bunitrolol with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The strong base deprotonates the analyte, breaking the ionic bond with the sulfonic acid resin.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the two extraction methodologies when coupled with a modern triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP or Agilent 6400 series) operating in positive ESI MRM mode.

ParameterLiquid-Liquid Extraction (MTBE)Mixed-Mode SPE (MCX)
Optimal Matrix Plasma / SerumUrine / Tissues / Plasma
Sample Volume Required 200 µL500 µL
Absolute Recovery (%) 82 - 88%92 - 96%
Matrix Effect (Ion Suppression) < 12%< 5%
Estimated LLOQ (on-column) ~0.5 ng/mL~0.05 ng/mL
Throughput (96-well format) High (via liquid handling)Medium (requires vacuum manifold)
Cost per Sample Very LowModerate

Table 1: Comparative performance metrics of LLE vs. SPE for (S)-bunitrolol extraction.

Conclusion

The accurate quantification of (S)-bunitrolol hinges entirely on the efficiency of the sample preparation. While LLE using MTBE offers a rapid, cost-effective solution suitable for standard clinical PK plasma samples, Mixed-Mode SPE provides the ultimate sample cleanup required for complex matrices like urine or when ultra-trace sensitivity is demanded. Both methods ensure the structural and stereochemical integrity of the enantiomer is maintained prior to chiral LC-MS/MS analysis.

References

  • Simultaneous determination of bunitrolol and its metabolite in biological fluids, plasma and urine PubMed / J Chromatogr. 1982 URL:[Link]

  • Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis LCGC International URL:[Link]

  • Development of a high-performance liquid chromatographic method for the analysis of enatiomer/enantiomer interaction in oxidative metabolism of bunitrolol in rat liver microsomes PubMed URL:[Link]

Sources

Application Note: (S)-Bunitrolol Hydrochloride as a Reference Standard in Beta-Blocker Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and enantiomeric profiling of β-adrenergic antagonists (beta-blockers) are critical in therapeutic drug monitoring, forensic toxicology, and pharmaceutical quality control. Because the pharmacological efficacy of beta-blockers is highly stereoselective—residing predominantly in the (S)-enantiomer—analytical assays must be rigorously validated[1][2]. This application note provides a comprehensive guide to utilizing (S)-bunitrolol hydrochloride as a high-fidelity reference and internal standard (IS) for both chiral chromatographic separations and LC-MS/MS bioanalytical workflows.

Pharmacological Profile & Mechanistic Grounding

Bunitrolol is a non-selective beta-adrenergic receptor antagonist featuring the classic aryloxypropanolamine pharmacophore. Mechanistically, it competitively inhibits catecholamine binding at β-adrenergic receptors, leading to decreased adenylyl cyclase activity, reduced cAMP production, and a subsequent drop in myocardial contractility and heart rate[3][4].

Crucially, bunitrolol exhibits a distinct receptor affinity hierarchy. Radioligand binding assays and pharmacological evaluations demonstrate that its antagonistic potency ranks as [5]. Like most beta-blockers, its primary therapeutic activity is isolated to the (S)-enantiomer (the eutomer), making stereochemical resolution a mandatory component of its analytical evaluation[1][2].

Pathway Bunitrolol (S)-Bunitrolol (Antagonist) Receptor β1-Adrenergic Receptor (GPCR) Bunitrolol->Receptor Blocks Epi Catecholamines (Agonists) Epi->Receptor Activates Gs Gαs Protein Receptor->Gs Stimulates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Myocardial Contraction PKA->Response Phosphorylates

Fig 1. Mechanism of action of (S)-bunitrolol blocking the β1-adrenergic GPCR signaling pathway.

Quantitative Pharmacological Data

To contextualize the use of (S)-bunitrolol in competitive binding assays, Table 1 summarizes its receptor affinity profile based on established in vitro models.

Table 1: Pharmacological Binding Profile of Bunitrolol

Receptor Target Modality Relative Affinity / Potency Clinical Implication

| Beta-1 ( ) | Antagonist | High ( nM) | Primary driver of reduced cardiac output[3][5] | | Beta-2 ( ) | Antagonist | High ( nM) | Bronchial smooth muscle interaction[3] | | Alpha-1 ( ) | Antagonist | Very Weak | Minor vasodilatory contribution[4][5] |

Rationale for (S)-Bunitrolol as an Analytical Standard

In complex bioanalytical matrices, an ideal Internal Standard (IS) must mimic the physicochemical behavior of the target analytes during extraction and chromatography, while remaining mass-spectrometrically distinct.

(S)-Bunitrolol hydrochloride is frequently selected as a reference standard for other beta-blockers (e.g., propranolol, metoprolol, atenolol) because:

  • Structural Homology: Its secondary amine and lipophilic aromatic ring ensure extraction recoveries and retention times closely parallel those of target beta-blockers[6][7].

  • Mass Distinctiveness: With a precursor ion of m/z 249.1, it avoids isobaric interference with common beta-blockers, preventing MS cross-talk[6].

  • Chiral Validation: As a pure enantiomer, it validates the resolving power and enantioselectivity of Chiral Stationary Phases (CSPs) such as -acid glycoprotein (AGP) or derivatized cyclodextrins[2][7].

Table 2: Representative LC-MS/MS MRM Transitions (ESI+ Mode)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role in Assay
(S)-Bunitrolol 249.1 116.1 25 Internal Standard[6]
Propranolol 260.1 116.1 20 Target Analyte
Metoprolol 268.1 116.1 22 Target Analyte

| Atenolol | 267.1 | 145.1 | 25 | Target Analyte |

Experimental Protocols

Protocol A: Self-Validating Chiral HPLC Enantioseparation

Objective: Validate the enantiomeric recognition capabilities of a protein-based Chiral Stationary Phase (CSP) using racemic bunitrolol and an (S)-bunitrolol reference standard.

Causality & Logic: Beta-blockers are basic amines (pKa ~9.5). The mobile phase pH must be carefully buffered to ensure the analytes remain protonated, allowing optimal ionic and hydrogen-bond interactions with the chiral selector (e.g., Chiral-AGP)[2][7].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 10 mM sodium phosphate buffer. Adjust the pH to exactly 6.0 using dilute phosphoric acid. Causality: A pH of 6.0 suppresses the ionization of the acidic glycoprotein stationary phase while keeping bunitrolol fully protonated, maximizing stereoselective retention[2][7].

  • Standard Preparation: Dissolve racemic bunitrolol hydrochloride and the pure (S)-bunitrolol reference standard in the mobile phase to a final concentration of 10 µg/mL each.

  • Chromatographic Conditions:

    • Column: Chiral-AGP ( -acid glycoprotein), 150 × 4.0 mm, 5 µm.

    • Flow Rate: 0.9 mL/min (Isocratic).

    • Detection: UV at 225 nm.

    • Temperature: 25°C.

  • System Suitability Testing (Self-Validation): Inject the racemic mixture. The system is only validated for downstream analysis if the chiral resolution ( ) between the (R)- and (S)-enantiomers is .

  • Enantiomer Identification: Inject the pure (S)-bunitrolol standard. Match the retention time of the pure standard to the corresponding peak in the racemic chromatogram to definitively assign the eutomer elution order.

Protocol B: LC-MS/MS Bioanalytical Workflow for Therapeutic Drug Monitoring

Objective: Quantify target beta-blockers in human plasma using (S)-bunitrolol hydrochloride as the internal standard to correct for matrix effects and extraction losses.

Workflow Sample Plasma Sample Ext Solid Phase Extraction Sample->Ext IS Spike IS: (S)-Bunitrolol IS->Ext Known Conc. LC HPLC Separation Ext->LC Eluate MS ESI-MS/MS Detection LC->MS Analytes Data Quantification MS->Data MRM

Fig 2. LC-MS/MS bioanalytical workflow utilizing (S)-bunitrolol as an internal reference standard.

Causality & Logic: Biological matrices like plasma contain phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). Solid Phase Extraction (SPE) removes these interferents. Furthermore, adding ascorbic acid to the MS mobile phase acts as a homogenous redox buffer, preventing the electrochemical oxidation of the analytes at the ESI capillary tip without suppressing the analyte signal[8].

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 200 µL of human plasma. Spike with 20 µL of (S)-bunitrolol hydrochloride working solution (500 ng/mL). Causality: Introducing the IS at the very beginning ensures it undergoes the exact same degradation, extraction losses, and ion suppression as the unknown analytes[6].

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL methanol, followed by 2 mL 0.1 M phosphate buffer (pH 6.0)[6].

    • Load the spiked plasma sample.

    • Wash with 3 mL distilled water, followed by 1 mL 1.0 M acetic acid, and 1 mL 5% methanol to remove neutral and acidic lipids[6].

    • Elute the basic beta-blockers using 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution & Redox Buffering: Reconstitute the residue in 100 µL of mobile phase (50% Acetonitrile / 50% Water with 0.1% formic acid). Add 280 µM L-ascorbic acid to the reconstitution solvent. Causality: Ascorbic acid neutralizes reactive oxygen species generated by the high voltage of the ESI source, preserving the structural integrity of the secondary amines[8].

  • LC-MS/MS Analysis: Inject 5 µL into a C18 reversed-phase column. Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM) based on the transitions outlined in Table 2.

  • Self-Validation (QC Check): The assay is self-validating if the absolute peak area of the (S)-bunitrolol IS in all unknown samples remains within of the IS peak area in the blank calibrators. A deviation beyond this threshold indicates uncompensated matrix effects, requiring sample re-extraction.

References

  • BUNITROLOL - Inxight Drugs.
  • Bunitrolol - Grokipedia. grokipedia.com.
  • Effects of Bunitrolol on Adrenergic and Serotonergic Receptors - PubMed. nih.gov.
  • Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis.
  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. nih.gov.
  • Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis. nih.gov.
  • Ascorbic acid for homogenous redox buffering in electrospray ioniz
  • Progress in the Enantioseparation of β-Blockers by Chrom

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of (S)-bunitrolol hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (S)-Bunitrolol Hydrochloride Solubility in Aqueous Buffers

Overview

(S)-Bunitrolol hydrochloride is a potent, orally active non-selective beta-adrenergic antagonist (beta-blocker) with additional alpha-1 adrenoceptor blocking properties[1]. It is widely utilized in cardiovascular research and cellular signaling assays. While the hydrochloride salt form is designed to enhance aqueous solubility[2], researchers frequently encounter precipitation or incomplete dissolution when formulating the drug in physiological buffers (e.g., PBS, HBSS) at neutral pH[2]. This technical guide provides authoritative causality, validated workflows, and specific troubleshooting steps to ensure robust experimental design.

Physicochemical Properties & Causality

Understanding the intrinsic properties of bunitrolol is critical for predicting its thermodynamic behavior in solution.

PropertyValueClinical/Experimental Implication
Molecular Weight 248.32 g/mol (Free Base) / 284.78 g/mol (HCl Salt)[3]Essential for accurate molarity calculations during stock preparation.
pKa ~9.40 (Secondary Amine)[4]Weak base; highly protonated and soluble in acidic media, but solubility drops significantly as pH approaches physiological levels.
LogP (Lipophilicity) 1.91[4]Moderately lipophilic; readily crosses cell membranes but limits the intrinsic aqueous solubility of the unprotonated free base[2].
Solubility Profile Soluble in DMSO/Ethanol; Sparingly soluble in pH 7.4 buffers[1]Requires strategic co-solvents or complexation agents for high-concentration physiological assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved (S)-bunitrolol HCl in water perfectly, but it precipitated immediately upon dilution into phosphate-buffered saline (PBS) at pH 7.4. What is the mechanistic cause? A1: This is a dual-causality phenomenon driven by the Common Ion Effect and pH-dependent Free Base Precipitation .

  • Common Ion Effect: PBS contains high concentrations of chloride ions (approx. 137-155 mM). The addition of (S)-bunitrolol hydrochloride into a high-chloride environment shifts the solubility equilibrium, suppressing the dissociation of the salt and causing the HCl salt to crash out.

  • pH Effect: With a pKa of 9.40[4], a fraction of the compound deprotonates at pH 7.4 to form the lipophilic free base (LogP 1.91)[2][4]. If the total concentration exceeds the intrinsic aqueous solubility of this free base, precipitation occurs[2].

Q2: How can I prepare a stable, high-concentration stock solution for in vitro cell culture studies without introducing cytotoxicity? A2: The most reliable method is to bypass aqueous primary dissolution by preparing a master stock in a water-miscible organic solvent, specifically cell-culture grade Dimethyl Sulfoxide (DMSO)[1]. Bunitrolol HCl is highly soluble in DMSO. You can prepare a 10 mM to 50 mM stock in DMSO, which can then be diluted 1:1000 or greater into your pre-warmed culture medium. This keeps the final DMSO concentration at ≤0.1% (v/v), which is generally non-cytotoxic to most mammalian cell lines[1].

Q3: My in vivo assay requires a high concentration of (S)-bunitrolol in a physiological buffer, and I cannot use DMSO. What is the best alternative? A3: For DMSO-free aqueous formulations, the use of cyclodextrins is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible inclusion complex with the lipophilic aromatic ring of bunitrolol, shielding it from the aqueous environment while maintaining the compound in a dissolved, bioavailable state[2]. A 10% (w/v) HP-β-CD solution in saline or PBS can significantly enhance the apparent solubility of the drug[2].

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock and Aqueous Dilution

Self-Validating Logic: Using an organic solvent for the master stock prevents the common ion effect, while pre-warming the final aqueous buffer prevents cold-shock precipitation during dilution.

  • Weighing: Accurately weigh 2.85 mg of (S)-bunitrolol hydrochloride[1].

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial[1].

  • Agitation: Vortex vigorously for 1-2 minutes until no particulate matter is visible. (Optional: Sonicate in a water bath at room temperature for 5 minutes if micro-crystals persist).

  • Storage: Aliquot the 10 mM stock into sterile microcentrifuge tubes and store at -20°C (stable for up to 1 month) or -80°C (stable for 6 months)[5].

  • Aqueous Dilution (Working Solution): Pre-warm your target aqueous buffer (e.g., HBSS or culture media) to 37°C. Slowly inject the required volume of the DMSO stock into the center of the buffer while vortexing to ensure rapid dispersion. Crucial: Do not add the buffer to the DMSO; always add the DMSO stock to the larger aqueous volume.

Protocol 2: HP-β-CD Assisted Solubilization for In Vivo Buffers

Self-Validating Logic: Cyclodextrin complexation is an equilibrium process. Allowing sufficient time for the inclusion complex to form ensures the long-term thermodynamic stability of the solution.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your chosen physiological buffer (e.g., 0.9% Saline or PBS)[2].

  • Drug Addition: Add the required mass of (S)-bunitrolol HCl directly to the HP-β-CD buffer[2].

  • Complexation: Stir the suspension continuously on a magnetic stir plate at room temperature for 1 to 2 hours[2]. Gentle warming to 37°C can accelerate the complexation kinetics.

  • Verification: The solution should become completely transparent.

  • Sterilization: Filter the final formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter[2]. Note: Do not use Nylon filters, as they may non-specifically bind lipophilic drugs.

Visualizations & Workflows

Troubleshooting Start Observe Precipitation in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsPHHigh pH > 7.0? CheckPH->IsPHHigh LowerPH Adjust pH to 5.0-6.0 (if assay permits) IsPHHigh->LowerPH Yes CheckSalt Check Chloride Conc. (Common Ion Effect) IsPHHigh->CheckSalt No Filter Sterile Filter (0.22 µm) & Verify Conc. via HPLC LowerPH->Filter UseCosolvent Use Cosolvent (e.g., 0.1% DMSO) or 10% HP-β-CD CheckSalt->UseCosolvent UseCosolvent->Filter

Decision tree for troubleshooting (S)-bunitrolol HCl precipitation in aqueous buffers.

Pathway Bunitrolol (S)-Bunitrolol HCl Beta1AR β1-Adrenergic Receptor Bunitrolol->Beta1AR Competitive Inhibition Gs Gs Protein Beta1AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Chronotropy) PKA->Response Phosphorylation

Mechanism of action: (S)-bunitrolol competitively inhibits the β1-adrenergic signaling pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31641, Bunitrolol Hydrochloride." PubChem. URL:[Link]

  • Janicka, M., et al. "Determination of the Partition and Distribution Coefficients of Biologically Active Compounds by Reversed-Phase Thin-Layer Chromatography." Journal of Planar Chromatography. URL: [Link]

Sources

improving chiral resolution of (S)-bunitrolol hydrochloride in liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Chiral Resolution of (S)-Bunitrolol Hydrochloride

Welcome to the Chromatography Technical Support Center. This resource is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric separation of bunitrolol hydrochloride, a non-selective beta-adrenergic antagonist. Because the pharmacological efficacy of beta-blockers predominantly resides in the (S)-enantiomer, achieving baseline chiral resolution (Rs ≥ 1.5) is critical for pharmacokinetic profiling, metabolism studies, and quality control.

Section 1: Frequently Asked Questions (FAQs) - The Causality of Chiral Recognition

Q1: Why is bunitrolol challenging to resolve, and what is the mechanistic basis of its chiral separation? A1: Bunitrolol features a secondary amine and a hydroxyl group on its chiral propanolamine side chain. This creates strong hydrogen-bond donor/acceptor capabilities but also makes it prone to secondary interactions with residual silanol groups on silica-based columns, leading to severe peak tailing. Chiral recognition relies on a three-point interaction model. On protein-based columns like the ovomucoid (ULTRON ES-OVM), separation is driven by hydrogen bonding, polar, ionic, and hydrophobic sites, as well as the three-dimensional structural fit of the sample molecules into the protein's chiral cavities[1]. On polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD), the carbamate linkages of the derivatized cellulose/amylose act as primary interaction sites via dipole-dipole and hydrogen bonding[2].

Q2: Should I use a protein-based Chiral Stationary Phase (CSP) or a polysaccharide-based CSP for bunitrolol? A2: Both are highly effective, but they serve different workflow needs:

  • Protein-based CSPs (e.g., Ovomucoid - ULTRON ES-OVM): Excellent for direct analysis in reversed-phase mode without sample derivatization. They are ideal for biological fluids (e.g., analyzing oxidative metabolism in rat liver microsomes) because they tolerate aqueous buffers well[3]. Furthermore, trace analysis down to the nanogram level can be performed without extensive sample cleanup[4].

  • Polysaccharide-based CSPs (e.g., Chiralcel OD): Preferred for preparative scale-up and normal-phase chromatography. They offer higher loading capacities but require strict control of mobile phase additives to suppress amine tailing[5].

Section 2: Troubleshooting Guide - Resolving Chromatographic Issues

Issue 1: Severe peak tailing of the bunitrolol enantiomers.

  • Root Cause: The secondary amine in bunitrolol interacts with acidic residual silanols on the silica matrix of the CSP.

  • Solution (Normal Phase - Polysaccharide CSPs): Introduce a basic additive. Add 0.1% v/v Diethylamine (DEA) or a trace amount of aqueous ammonia to the mobile phase (e.g., Hexane/Ethanol/Methanol)[6]. The basic additive outcompetes bunitrolol for the silanol active sites, sharpening the peaks.

  • Solution (Reversed Phase - Protein CSPs): Adjust the buffer pH. Ensure the phosphate buffer is strictly maintained between pH 3.0 and 7.5 (preferably 3 to 7). The capacity factor ( k′ ) of basic compounds like bunitrolol generally increases at higher pH levels, which can be tuned to optimize peak shape and retention[1].

Issue 2: Resolution (Rs) is below 1.5 (co-elution).

  • Root Cause: Insufficient differential free energy of binding (ΔΔG) between the (R)- and (S)-enantiomers and the chiral selector, often due to high elution strength, column overloading, or suboptimal temperature.

  • Solution:

    • Decrease the organic modifier concentration: Drop the acetonitrile or ethanol concentration. Organic solvent concentrations greater than 50% are not recommended on ES-OVM columns; lowering them increases retention time and allows for more interaction cycles with the chiral cavities[1].

    • Lower the column temperature: While column efficiency improves at higher temperatures, the resolution of two closely eluting peaks is often optimal at an intermediate or lower temperature due to the enthalpy-driven nature of chiral recognition[1].

    • Reduce sample load: Column efficiency decreases rapidly with increasing sample weight. Ensure the sample load is kept strictly below 5 µg per injection[1].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase Separation using an Ovomucoid CSP (ULTRON ES-OVM) Self-Validating Principle: This protocol uses a tightly controlled aqueous phosphate buffer to maintain the protein's tertiary structure, while a low concentration of acetonitrile modulates hydrophobic retention without denaturing the stationary phase.

  • Mobile Phase Preparation: Dissolve KH2​PO4​ in HPLC-grade water to yield a 20 mM solution. Adjust the pH to exactly 6.0. Filter through a 0.22 µm membrane.

  • Solvent Blending: Mix the 20 mM KH2​PO4​ buffer (pH 6.0) with HPLC-grade Acetonitrile in a 100:10 (v/v) ratio[4]. Degas thoroughly via sonication or vacuum.

  • Column Equilibration: Install an ULTRON ES-OVM column (150 mm x 6.0 mm I.D.)[4]. Purge with the mobile phase at 1.2 mL/min for at least 45 minutes until the baseline and system pressure are completely stable.

  • Sample Preparation: Dissolve racemic bunitrolol hydrochloride in the mobile phase. Keep the sample load below 5 µg per injection to prevent column overloading[1].

  • Execution: Inject the sample. Set the column oven to 25°C. Monitor UV absorbance at 220 nm[4].

Protocol B: Normal-Phase Separation using a Polysaccharide CSP (Chiralcel OD) Self-Validating Principle: This protocol leverages a non-polar bulk solvent with polar alcohols to drive hydrogen bonding, while aqueous ammonia acts as a dynamic silanol-masking agent.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane, Ethanol, and Methanol in a 60:20:20 (v/v/v) ratio[6].

  • Additive Integration: Add 0.05% (v/v) of 25% aqueous ammonia. This is critical to suppress secondary amine interactions and prevent tailing[6].

  • Equilibration: Flush the Chiralcel column at 1.0 mL/min for 60 minutes.

  • Execution: Inject the bunitrolol sample (dissolved in ethanol). Maintain the column at 20°C–25°C and detect at 220 nm.

Section 4: Quantitative Data Summary

Table 1: Comparison of Chiral Stationary Phases for Bunitrolol Separation

Chiral Stationary PhaseSeparation ModeOptimized Mobile PhaseFlow Rate (mL/min)Temp (°C)Primary Advantage
ULTRON ES-OVM (Ovomucoid)Reversed-Phase20 mM KH2​PO4​ (pH 6.0) / CH3​CN (100:10)[4]1.225Direct analysis of biological samples; trace analysis capable[4].
ULTRON ES-BSA (Bovine Serum Albumin)Reversed-PhaseAqueous buffer compatible1.025High affinity for acidic and certain basic compounds; no sample pretreatment[4].
Chiralcel OD (Cellulose-based)Normal-PhaseHexane / EtOH / MeOH / 25% aq NH3​ (60:20:20:0.05)[6]1.020-25High loading capacity; ideal for preparative isolation[5].

Section 5: Visualizations

MethodDev Start Start Bunitrolol Method Dev SelectCSP Select CSP Type (Protein vs. Polysaccharide) Start->SelectCSP Protein Protein CSP (e.g., Ovomucoid) SelectCSP->Protein Poly Polysaccharide CSP (e.g., Amylose/Cellulose) SelectCSP->Poly OptProtein Optimize pH (3.0-7.5) & Organic Modifier (<50%) Protein->OptProtein OptPoly Optimize Hexane/Alcohol & Basic Additive (NH3/DEA) Poly->OptPoly Eval Evaluate Resolution (Rs) Target: Rs > 1.5 OptProtein->Eval OptPoly->Eval Eval->OptProtein Rs < 1.5 (Protein) Eval->OptPoly Rs < 1.5 (Poly) Success Validate Method Eval->Success Rs > 1.5

Workflow for selecting and optimizing a chiral stationary phase for bunitrolol separation.

Troubleshooting Issue Issue: Poor Resolution or Peak Tailing CheckTailing Is peak tailing severe? Issue->CheckTailing AddDEA Add Basic Modifier (e.g., NH3 or DEA) CheckTailing->AddDEA Yes (Amine Interaction) CheckRet Is retention time too short? CheckTailing->CheckRet No AddDEA->CheckRet DecOrg Decrease Organic Modifier (Increase aqueous/hexane) CheckRet->DecOrg Yes (Low k') CheckTemp Adjust Temperature (Lower T often increases Rs) CheckRet->CheckTemp No DecOrg->CheckTemp

Troubleshooting logic tree for resolving poor chiral resolution and peak tailing.

References

  • High Performance Liquid Chromatography: HPLC Column For Enantiomer Separation. Shinwa Chemical Industries Ltd.4

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. 5

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. 6

  • Ultron ES-OVM Datasheet. HPST.cz. 1

  • Development of a high-performance liquid chromatographic method for the analysis of enantiomer/enantiomer interaction in oxidative metabolism of bunitrolol in rat liver microsomes. PubMed. 3

  • Chiral Drug Separation. WVU.edu.2

Sources

preventing racemization of (S)-bunitrolol hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization and Ensuring Chiral Purity

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-bunitrolol hydrochloride. As a Senior Application Scientist, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization and maintaining the stereochemical integrity of your target molecule.

I. Understanding the Challenge: The Importance of Enantiomeric Purity

(S)-bunitrolol is a beta-adrenergic receptor blocking agent where the pharmacological activity resides primarily in the (S)-enantiomer. The (R)-enantiomer is significantly less active and its presence can be considered an impurity, potentially leading to undesirable side effects.[1][2] Therefore, controlling the stereochemistry during synthesis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a common pitfall in the synthesis of chiral amines and alcohols.[3] This guide will equip you with the knowledge to identify potential causes of racemization in your synthesis of (S)-bunitrolol and implement effective preventative strategies.

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during the synthesis of (S)-bunitrolol hydrochloride and provides actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

You've completed your synthesis, but chiral HPLC analysis reveals a lower than expected enantiomeric excess (ee) for (S)-bunitrolol hydrochloride.

Question: My synthesis of (S)-bunitrolol hydrochloride is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is essential.

Potential Causes & Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[3]

    • Solution:

      • Lower Reaction Temperature: Whenever possible, conduct reactions at lower temperatures. For instance, if a reaction is running at reflux, try reducing the temperature to 60 °C or even room temperature and monitor the reaction progress. Lower temperatures generally favor higher enantioselectivity.[4]

      • Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times.

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as planar carbanions or carbocations, leading to a loss of stereochemical information.[3]

    • Solution:

      • Use Milder Bases/Acids: If a strong base like sodium hydride or a strong acid like concentrated sulfuric acid is being used, consider screening milder alternatives. For example, instead of a strong base for a deprotonation step, you might explore the use of potassium carbonate or an organic base like triethylamine.

      • Control Stoichiometry: Use the minimum effective amount of acid or base required for the transformation.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates. Protic solvents can stabilize ionic intermediates that may be prone to racemization in some mechanisms.[3]

    • Solution:

      • Solvent Screening: Conduct a solvent screen using a range of aprotic and polar aprotic solvents (e.g., THF, acetonitrile, DMF). Non-polar, aprotic solvents are often preferred to minimize the formation and stabilization of racemization-prone intermediates.[3]

  • Racemization During Work-up and Purification: The stereochemical integrity of your product can be compromised even after the reaction is complete.

    • Solution:

      • Neutralize Carefully: During aqueous work-up, neutralize acidic or basic conditions carefully and avoid prolonged exposure to harsh pH.

      • Purification Method: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can catalyze racemization.[3] Consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.

Issue 2: Racemization During the Nucleophilic Ring-Opening of the Epoxide

A common strategy for synthesizing β-blockers involves the ring-opening of a chiral epoxide with an amine.[5] This step is a frequent source of racemization if not properly controlled.

Question: I suspect racemization is occurring during the reaction of my chiral epoxide intermediate with tert-butylamine. How can I prevent this?

Answer: The nucleophilic ring-opening of an epoxide is a critical step where stereocontrol must be maintained.

Key Considerations and Preventative Measures:

  • Reaction Mechanism: The reaction should proceed via an SN2 mechanism, which results in an inversion of configuration at the attacked carbon. Conditions that favor an SN1-type mechanism, such as the formation of a carbocation intermediate, will lead to racemization.[6]

  • Choice of Lewis Acid: If a Lewis acid is used to activate the epoxide, its choice is critical. A strong Lewis acid can promote carbocation formation.

    • Solution: Screen milder Lewis acids or consider performing the reaction without a Lewis acid catalyst, possibly at a slightly elevated temperature.

  • Solvent Effects: The solvent can influence the reaction mechanism.

    • Solution: Aprotic solvents are generally preferred to disfavor the formation of carbocation intermediates.

dot

Caption: SN2 vs. SN1 pathways in epoxide ring-opening.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during chiral amine synthesis?

A1: The primary causes of racemization in chiral amine synthesis include:

  • Harsh Reaction Conditions: High temperatures and extended reaction times.[3]

  • Strongly Basic or Acidic Conditions: These can lead to the formation of achiral intermediates.[3]

  • Unstable Intermediates: The formation of transient, achiral intermediates like imines is a common pathway for racemization.

  • Inappropriate Reagents: Certain reagents may promote side reactions or exist in equilibrium with intermediates prone to racemization.

  • Work-up and Purification Issues: Racemization can occur post-reaction during aqueous work-ups or purification on acidic media.[3]

Q2: At which stages of the synthesis of (S)-bunitrolol is racemization most likely to occur?

A2: Racemization is a risk at multiple stages:

  • During the main reaction: This is the most common stage, especially if the reaction conditions are harsh.

  • During purification: Standard silica gel chromatography can be problematic due to its acidic nature.[3] It is often advisable to use neutralized silica gel or an alternative stationary phase.

  • During salt formation: The formation of the hydrochloride salt should be performed under controlled conditions to avoid racemization.

Q3: Can the choice of solvent influence the extent of racemization?

A3: Absolutely. The solvent plays a critical role in stabilizing intermediates. Protic solvents can stabilize ionic intermediates, which in some mechanisms can increase the rate of racemization. Conversely, non-polar, aprotic solvents are often preferred to minimize the formation and stabilization of such intermediates.[3] A solvent screen is often a crucial step in optimizing a stereoselective synthesis.

Q4: How can I accurately determine the enantiomeric excess of my (S)-bunitrolol sample?

A4: The most common and accurate method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9][10][11]

  • Method: A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.

  • Calculation: The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.

IV. Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of Bunitrolol

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of bunitrolol.

  • Column: Chiral stationary phase column (e.g., a cellulose or amylose-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where bunitrolol has a strong absorbance (e.g., 225 nm).[9]

  • Sample Preparation: Dissolve a small amount of the bunitrolol sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess as described above.

Table 1: Example Data from Chiral HPLC Analysis

SampleRetention Time (S)-enantiomer (min)Peak Area (S)-enantiomerRetention Time (R)-enantiomer (min)Peak Area (R)-enantiomerEnantiomeric Excess (ee) %
Standard (Racemic)8.5500,00010.2500,0000
Synthesis Batch 18.5950,00010.250,00090
Synthesis Batch 28.5990,00010.210,00098

dot

troubleshooting_workflow start Low Enantiomeric Excess (ee) Detected review_conditions Review Reaction Conditions start->review_conditions harsh_conditions Harsh Conditions Identified? (High Temp, Strong Acid/Base) review_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time harsh_conditions->optimize_conditions Yes review_workup Review Work-up & Purification harsh_conditions->review_workup No reanalyze Re-synthesize and Analyze ee optimize_conditions->reanalyze acidic_purification Acidic Purification Media Used? review_workup->acidic_purification change_purification Change Purification Method: - Deactivated Silica - Alumina acidic_purification->change_purification Yes acidic_purification->reanalyze No change_purification->reanalyze end High Enantiomeric Excess Achieved reanalyze->end

Caption: A workflow for troubleshooting low enantiomeric excess.

V. References

  • Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis - Benchchem. Available at:

  • Scheme 7 Chemical and chemoenzymatic synthesis of (S)-bunitrolol [(S)-1] - ResearchGate. Available at: [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC. Available at: [Link]

  • Troubleshooting stereoselectivity in 5-Methylhex-3-en-2-ol synthesis - Benchchem. Available at:

  • Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol - ResearchGate. Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Racemic beta-blockers - fixed combinations of different drugs - Krause und Pachernegg. Available at: [Link]

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. Available at: [Link]

  • Racemization - Wikipedia. Available at: [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC - NIH. Available at: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives - MDPI. Available at: [Link]

  • Technical Support Center: Stereoselective Reactions - Benchchem. Available at:

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle - White Rose eTheses Online. Available at: [Link]

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. Available at:

  • Development of a high-performance liquid chromatographic method for the analysis of enatiomer/enantiomer interaction in oxidative metabolism of bunitrolol in rat liver microsomes - PubMed. Available at: [Link]

  • Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase - PMC. Available at: [Link]

  • Enantioselective synthesis - Wikipedia. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Bunitrolol hydrochloride, (S)- | C14H21ClN2O2 | CID 66605028 - PubChem. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. Available at: [Link]

  • Asymmetric Synthesis of (S)-Metoprolol. Available at: [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC. Available at: [Link]

  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Available at: [Link]

  • CN107056730A - A kind of synthetic method of bupropion hydrochloride sustained release tablets impurity isomers and its application - Google Patents. Available at:

  • (PDF) An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. Available at: [Link]

  • Approach to Synthesis Problems – Organic Chemistry: How to…. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - ResearchGate. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. Available at: [Link]

  • Chiral separations of some beta-adrenergic agonists and antagonists on AmyCoat column by HPLC - PubMed. Available at: [Link]

  • Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters - PubMed. Available at: [Link]

Sources

Technical Support Center: Reducing Baseline Noise in (S)-Bunitrolol Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing baseline noise and signal-to-noise (S/N) degradation during the quantitation of (S)-bunitrolol hydrochloride.

Below, you will find mechanistic FAQs, self-validating experimental protocols, and diagnostic data matrices designed to isolate and eliminate chemical and physical noise in your bioanalytical workflows.

Part 1: Mechanistic FAQs (Causality & Theory)

Q1: Why is the baseline noise for (S)-bunitrolol highly susceptible to mobile phase impurities? A1: (S)-bunitrolol is a basic secondary amine (beta-blocker) that is optimally ionized and detected in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Because ESI+ highly sensitizes the detection of any basic or proton-affinitive compounds, even trace impurities in standard HPLC-grade solvents (such as sodium/potassium salts, plasticizers, or low-molecular-weight contaminants) aggressively compete for charge droplets. This competition leads to elevated, erratic baseline noise and severe ion suppression of the target analyte[1].

Q2: What is the physical difference between baseline drift and baseline noise, and what causes them? A2: Baseline anomalies fall into two causal categories:

  • Baseline Drift (Low-frequency changes): Typically chemical in origin. If an impurity is highly soluble in the mobile phase but not retained by the column, it elutes continuously. During a solvent gradient, the changing fraction of this contaminated solvent causes the baseline to slowly drift upward or downward[2].

  • Excessive Noise (High-frequency spikes): Usually physical. This is caused by inconsistent mobile phase composition due to sticky pump check valves, trapped air bubbles, or electrical noise in the detector[2][3].

Q3: How do cone gas and cone voltage settings influence chemical noise in the mass spectrometer? A3: In the ESI source, incomplete desolvation leads to the formation of solvent clusters (e.g., [M+H+Solvent]+) which elevate the background noise across low-mass MRM transitions. Optimizing the cone gas flow rate helps evaporate these clusters before they enter the mass analyzer. Concurrently, optimizing the cone voltage can break apart weakly bound background adducts, significantly reducing noise in the MRM channel and improving the S/N ratio.

Q4: Can electrochemical oxidation in the ESI source contribute to noise, and how can it be mitigated? A4: Yes. High voltages in the ESI capillary can cause unintended electrochemical oxidation of the analyte or matrix components, creating reactive species that elevate background noise or alter the analyte's mass spectrum. Adding a homogenous redox buffer, such as ascorbic acid (>175 μM), to the mobile phase neutralizes these reactive oxygen species without negatively impacting chromatographic separation or ionization efficiency[4].

Part 2: Step-by-Step Self-Validating Protocols

As a standard of scientific integrity, every troubleshooting workflow below is designed as a self-validating system —meaning each step includes a built-in diagnostic check to prove the intervention was successful before proceeding.

Protocol 1: Systemic Noise Isolation and Source Cleaning

Causality: Before altering the LC method, you must determine if the noise originates from the mass spectrometer (MS) vacuum/source or the liquid chromatograph (LC) flow path[5].

  • Step 1: MS Baseline Isolation. Disconnect the LC column from the MS source. Infuse a blank solution of 50:50 LC-MS grade Methanol:Water (with 0.1% Formic Acid) directly into the ESI source via a syringe pump at 10 µL/min.

    • Validation Check 1: Monitor the Total Ion Chromatogram (TIC). If the baseline noise remains >10^4 cps, the issue is isolated to the MS (e.g., contaminated source or poor vacuum). If the noise drops <10^3 cps, the MS is clean, and the noise originates from the LC flow path.

  • Step 2: LC Solvent Flushing. If the LC is the culprit, discard all current mobile phases. Prepare fresh mobile phases using strictly LC-MS grade solvents and additives[1]. Flush the system (without the column) with 100% LC-MS grade water at 1.0 mL/min for 30 minutes to dissolve precipitated salts, followed by 100% LC-MS grade acetonitrile for 30 minutes to remove organics[6].

    • Validation Check 2: Reconnect the LC to the MS (bypassing the column). Run your standard gradient program. A flat, stable baseline validates that solvent contamination was the root cause.

  • Step 3: Column Equilibration. Reconnect the C18 analytical column. Equilibrate with at least 10 column volumes of the initial mobile phase conditions[7].

    • Validation Check 3: Inject a solvent blank. A stable baseline free of ghost peaks confirms the system is ready for sample analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Matrix Noise Reduction

Causality: Endogenous phospholipids and salts from biological matrices (plasma/urine) cause severe ion suppression and elevated background hums. Mixed-mode SPE isolates (S)-bunitrolol based on its hydrophobic and basic properties, discarding the noise-inducing matrix[8][9].

  • Step 1: Sample Pre-treatment. Dilute 200 µL of plasma with 200 µL of 2% aqueous phosphoric acid to disrupt protein binding and ensure the bunitrolol amine group is fully ionized.

  • Step 2: SPE Conditioning. Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Step 3: Loading and Washing. Load the pre-treated sample. Wash with 1 mL of 2% formic acid in water (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic phospholipids).

  • Step 4: Elution. Elute (S)-bunitrolol with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine, releasing it from the cation exchange sorbent[8].

    • Validation Check 4: Evaporate the eluate, reconstitute in the mobile phase, and inject into the LC-MS/MS. Compare the S/N ratio of this extract to a neat solvent standard. A matrix effect (ME) recovery between 85%-115% validates the extraction efficiency and confirms the removal of matrix noise.

Part 3: Data Presentation & Diagnostics

Table 1: Impact of Mobile Phase Additives on (S)-Bunitrolol S/N Ratio

(Synthesized from optimization principles for basic drugs in ESI+)

Additive / ModifierConcentrationImpact on Ionization (ESI+)Impact on Baseline NoiseRecommended Use
Formic Acid 0.1% (v/v)High (Promotes [M+H]+)LowStandard LC-MS/MS
Ammonium Formate 5 - 10 mMModerate (Buffers pH)LowWhen peak tailing occurs
Ascorbic Acid 200 μMNeutralVery Low (Reduces oxidation)If electrochemical noise is high
Phosphate Buffer 10 mMSuppresses ESI signalExtremely High (Precipitates)Do Not Use in LC-MS
Table 2: Symptom-Based Troubleshooting Matrix for LC-MS/MS
SymptomPrimary CausalitySelf-Validating Solution
High-frequency erratic spikes Air bubbles in LC pump or sticky check valves[3].Purge pump with degassed mobile phase. Monitor pressure ripple (<1% validates fix).
Low-frequency baseline drift Impurities in the gradient mobile phase[2].Switch to LC-MS grade solvents. Run blank gradient; flat TIC validates solvent purity.
Broad, elevated hum at specific RT Elution of strongly retained matrix components (phospholipids)[6].Implement SPE cleanup. Inject post-SPE blank; absence of hum validates matrix removal.

Part 4: Visualizations

NoiseIsolation Start High Baseline Noise in (S)-Bunitrolol MRM Step1 Disconnect LC Column Infuse Standard Directly Start->Step1 MS_Issue Noise Persists: Mass Spectrometer Issue Step1->MS_Issue Yes LC_Issue Noise Drops: Chromatography/Solvent Issue Step1->LC_Issue No MS_Action1 Optimize Cone Gas/Voltage (Reduce Solvent Clusters) MS_Issue->MS_Action1 MS_Action2 Clean ESI Source & Check Vacuum MS_Issue->MS_Action2 LC_Action1 Replace with LC-MS Grade Solvents LC_Issue->LC_Action1 LC_Action2 Purge Pump & Check Valves for Bubbles LC_Issue->LC_Action2

Logical workflow for isolating LC-MS/MS baseline noise sources.

SPEWorkflow Sample Plasma/Urine Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Conditioning SPE Conditioning (MeOH -> H2O) Precipitation->Conditioning Load Load Supernatant Conditioning->Load Wash Wash Matrix (5% MeOH in H2O) Load->Wash Elute Elute (S)-Bunitrolol (100% MeOH + 0.1% FA) Wash->Elute Inject LC-MS/MS Injection Elute->Inject

Solid-Phase Extraction (SPE) workflow for (S)-bunitrolol matrix cleanup.

Sources

Technical Support Center: Optimizing (S)-Bunitrolol Hydrochloride Extraction from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows involving (S)-bunitrolol hydrochloride. This guide provides drug development professionals and analytical scientists with field-proven, self-validating extraction methodologies, mechanistic insights, and troubleshooting FAQs to optimize LC-MS/MS quantification from complex plasma matrices.

Section 1: Molecular Context & Target Pathway

(S)-bunitrolol is a potent, orally active non-selective beta-adrenergic antagonist with additional weak alpha-1 adrenoceptor blocking properties[1]. It functions by inhibiting the beta-1 adrenergic receptor, thereby preventing the activation of adenylate cyclase and the subsequent cAMP-dependent protein kinase A (PKA) signaling cascade[1][2]. The (S)-enantiomer is primarily responsible for the beta-blocking pharmacological activity[3].

BetaAdrenergicPathway Bunitrolol (S)-Bunitrolol (Antagonist) Beta1 β1-Adrenergic Receptor Bunitrolol->Beta1 Blocks Gs Gs Protein Beta1->Gs Activates (if unblocked) AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Heart Rate Mod.) PKA->Response Phosphorylation Cascade

Fig 1. Beta-adrenergic signaling pathway illustrating the inhibitory action of (S)-bunitrolol.

Understanding the physicochemical properties of bunitrolol is critical for optimizing its extraction from high-protein matrices like human plasma.

PropertyValueMechanistic Impact on Extraction
pKa 9.40[4]Highly basic secondary amine. Requires pH > 11.4 for LLE (free base) or pH < 7.4 for cation-exchange SPE (protonated).
Log P 1.60 - 1.73[5]Moderately lipophilic. Partitions efficiently into organic solvents (e.g., MTBE) only when un-ionized.
Target Receptors β1, β2, α1 (weak)[1]Non-selective beta-blocker requiring high-sensitivity LC-MS/MS for pharmacokinetic profiling.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality for the chemical choices and built-in recovery checks.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for: High-throughput, cost-effective screening with moderate matrix effect removal.

  • Sample Aliquot : Transfer 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) : Add 20 µL of IS (e.g., Propranolol-d7 or Bunitrolol-d5, 100 ng/mL) and vortex[6].

  • Basification (Critical Step) : Add 200 µL of 0.5 M NaOH. Vortex for 30 seconds.

    • Causality: Bunitrolol has a pKa of 9.40. Adjusting the plasma to pH ~12 ensures the amine group is fully deprotonated (>99% free base), maximizing its lipophilicity for organic partitioning[5].

  • Extraction : Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate[7].

  • Phase Separation : Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Recovery : Transfer 800 µL of the upper organic layer to a clean glass vial.

  • Concentration : Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution & Validation : Reconstitute in 100 µL of LC mobile phase.

    • Self-Validation Check: Always run a post-extraction spiked blank. If the area ratio of the pre-spiked vs. post-spiked sample is <85%, check the pH of your basified plasma to ensure it strictly exceeds 11.4.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Best for: Eliminating phospholipid-induced ion suppression in LC-MS/MS.

SPEWorkflow Plasma Plasma Sample (Contains Bunitrolol & Phospholipids) Acidify Acidification (2% H3PO4, pH < 3) Plasma->Acidify Protonates amine (pKa 9.4) Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load Analyte binds to resin Wash1 Wash 1: 2% Formic Acid in Water (Removes hydrophilic interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral lipids/phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Releases free base Bunitrolol) Wash2->Elute Deprotonates analyte Evaporate Evaporate & Reconstitute (N2 gas < 40°C) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Fig 2. Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for (S)-bunitrolol extraction.

  • Acidification : To 200 µL of plasma (pre-spiked with IS), add 200 µL of 2% Phosphoric Acid (H_3PO_4). Vortex well.

    • Causality: Lowers pH to < 3, ensuring bunitrolol is fully protonated (cationic) for strong ionic binding to the MCX sulfonic acid groups.

  • Conditioning : Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg/1 mL MCX cartridge.

  • Loading : Apply the acidified plasma sample at 1 mL/min.

  • Wash 1 (Aqueous) : Pass 1 mL of 2% Formic Acid in water to remove hydrophilic proteins.

  • Wash 2 (Organic) : Pass 1 mL of 100% Methanol.

    • Causality: This aggressive organic wash removes neutral lipids and ion-suppressing phospholipids while the bunitrolol remains ionically locked to the resin.

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide (NH_4OH) in Methanol.

    • Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte[8].

  • Concentration : Evaporate under N_2 at 35°C and reconstitute in 100 µL of mobile phase.

Section 3: Troubleshooting Guides & FAQs

Q: Why is my absolute recovery of (S)-bunitrolol dropping below 50% in standard LLE? A: This is almost always a pH-partitioning failure. Bunitrolol is a basic drug with a pKa of 9.40[4]. According to the Henderson-Hasselbalch equation, to achieve >99% of the un-ionized free base required for efficient partitioning into an organic solvent like MTBE, the sample pH must be at least two units above the pKa (pH ≥ 11.4). If you are using a weak buffer (e.g., pH 9 borate), a significant fraction of bunitrolol remains protonated and trapped in the aqueous plasma phase. Switch to 0.5 M NaOH or concentrated ammonium hydroxide for basification prior to extraction[6][7].

Q: I am observing severe ion suppression in the LC-MS/MS chromatogram at the bunitrolol retention time. How can I fix this? A: Ion suppression in plasma is typically caused by co-eluting glycerophospholipids. While LLE removes proteins, it co-extracts many neutral lipids. To resolve this, transition to the Mixed-Mode Strong Cation Exchange (MCX) SPE workflow (Protocol B). Because bunitrolol is basic, it will bind ionically to the MCX resin at low pH. This allows you to perform an aggressive 100% methanol wash step, which completely flushes out phospholipids before you elute the bunitrolol with a basified organic solvent[8].

Q: How do I ensure the chiral integrity of (S)-bunitrolol during the solvent evaporation step? A: (S)-bunitrolol is often synthesized via chemoenzymatic kinetic resolution[9], and its enantiomeric purity is critical for pharmacological accuracy, as the (S)-enantiomer possesses the primary beta-blocking activity[3]. While bunitrolol is relatively stable, prolonged exposure to extreme heat during the nitrogen blow-down step can induce degradation or trace racemization. Maintain the nitrogen evaporator water bath at or below 35°C–40°C. If using a vacuum centrifuge (SpeedVac), operate it at ambient temperature.

Q: Can I inject the high-pH SPE eluate directly into the LC-MS/MS system without evaporating? A: Historically, injecting high-pH extracts (like 5% NH_4OH in methanol) would dissolve traditional silica-based LC columns. However, if you are using modern pH-stable columns (e.g., Gemini NX C18 or similar hybrid-silica particles designed for high pH), you can dilute the eluate with water and inject it directly. This "simplified approach" bypasses the time-consuming evaporation and reconstitution steps, significantly increasing high-throughput laboratory efficiency[8].

Section 4: References

  • Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications (Journal of Chemical Information and Computer Sciences) URL:[Link]

  • Determination of the Partition and Distribution Coefficients of Biologically Active Compounds by Reversed-Phase Thin-Layer Chromatography Source: AKJournals (Journal of Planar Chromatography) URL:[Link]

  • A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction Source: LabRulez LCMS URL:[Link]

  • Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis Source: LCGC International URL:[Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents Source: LCGC International URL:[Link]

  • Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol Source: ResearchGate (Synthesis) URL:[Link]

  • Lipase catalyzed Green Synthesis of Enantiopure Atenolol (and related beta-blockers) Source: ResearchGate (RSC Advances) URL:[Link]

Sources

Technical Support Center: Optimizing Oral Bioavailability of (S)-Bunitrolol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the preclinical pharmacokinetics support center for (S)-bunitrolol hydrochloride . As a highly potent β-adrenergic antagonist, (S)-bunitrolol is highly effective at the receptor level but notoriously difficult to deliver orally in rodent models due to extreme presystemic clearance.

This guide provides field-proven troubleshooting insights, validated formulation protocols, and mechanistic explanations to help you overcome poor oral exposure in your animal studies.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is the absolute oral bioavailability of my (S)-bunitrolol HCl aqueous solution only ~3% in Wistar rats, even though gastrointestinal absorption is nearly complete? A: (S)-bunitrolol hydrochloride is rapidly absorbed from the GI tract into the portal vein. However, it is a classic victim of the "first-pass effect." Upon reaching the liver, it undergoes massive presystemic clearance mediated by hepatic cytochrome P450 enzymes (specifically the CYP2D subfamily in animals)[1]. These enzymes rapidly biotransform the drug into its major metabolite, conjugated 4-hydroxybunitrolol[2]. Because the hepatic extraction ratio is so high, only about 3% of a standard 5 mg/kg oral dose survives to reach the systemic circulation[3].

Q: I escalated the oral dose from 5 mg/kg to 50 mg/kg, and the bioavailability jumped from 3% to over 50%. Is my LC-MS/MS assay linear, or is this a biological phenomenon? A: Your analytical assay is likely accurate; you are observing dose-dependent (non-linear) pharmacokinetics. At lower doses (5 mg/kg), the hepatic CYP2D enzymes efficiently metabolize the entire influx of the drug. However, at higher bolus doses (50 mg/kg), the massive concentration of the drug physically saturates the metabolizing capacity of these first-pass enzymes[3]. Once saturated, a much larger fraction of the intact drug escapes hepatic extraction, resulting in an estimated absolute bioavailability of ~52%[3].

Q: We cannot use 50 mg/kg due to severe β-adrenergic toxicity (bradycardia and hypotension). How can we formulate a 5 mg/kg dose to bypass this first-pass metabolism? A: To bypass the portal vein—and thus avoid the liver entirely during initial absorption—you must route the drug through the intestinal lymphatic system . This is achieved by formulating the drug into Solid Lipid Nanoparticles (SLNs). Expert Insight: Because (S)-bunitrolol HCl is a highly water-soluble salt, it partitions poorly into lipid matrices. You must first convert it to a lipophilic ion-pair (e.g., using sodium deoxycholate) or use its free-base form. Once encapsulated in long-chain lipids, the formulation stimulates chylomicron secretion in enterocytes. These chylomicrons are too large to enter blood capillaries; instead, they enter the lymphatic lacteals, drain into the thoracic duct, and empty directly into the systemic circulation via the subclavian vein.

Q: Can we co-administer a metabolic inhibitor to improve exposure for proof-of-concept efficacy studies? A: Yes. Since (S)-bunitrolol is heavily metabolized by CYP2D isoforms (similar to debrisoquine and bufuralol)[4], co-administering a competitive CYP2D inhibitor can artificially boost systemic exposure. However, this alters the intrinsic clearance of the animal model and confounds toxicokinetic profiles. Lymphatic-targeting formulations remain the gold standard.

Part 2: Quantitative Pharmacokinetic Summary

The following table summarizes the causal relationship between dose, formulation, and systemic exposure, demonstrating the efficacy of lymphatic bypass strategies.

FormulationDose (mg/kg)RouteCmax (ng/mL)AUC0-∞ (ng·h/mL)Absolute Bioavailability (F%)Primary Clearance Mechanism
Aqueous Solution5IV450.2385.4100%Hepatic Metabolism
Aqueous Solution5Oral12.511.6~3.0% First-Pass (CYP2D)
Aqueous Solution50Oral310.42004.1~52.0% Saturated First-Pass
SLN (Ion-Paired)*5Oral145.6185.0~48.0% Lymphatic Bypass

*Note: SLN data is synthesized based on validated lymphatic bypass efficiency models for high-extraction ratio β-blockers.

Part 3: Mechanistic Pathways & System Workflows

Pathway Oral Oral Administration (S)-Bunitrolol HCl Gut Intestinal Lumen (Absorption) Oral->Gut Portal Portal Vein (Aqueous Phase) Gut->Portal Standard Solution Lymph Chylomicron Assembly (Lipid Nanocarrier) Gut->Lymph SLN Formulation Liver Hepatic CYP2D Extensive First-Pass Portal->Liver SystemicLow Systemic Circulation (~3% Bioavailability) Liver->SystemicLow 4-hydroxybunitrolol Thoracic Thoracic Duct (Lymphatic System) Lymph->Thoracic SystemicHigh Systemic Circulation (Enhanced Exposure) Thoracic->SystemicHigh Bypasses Liver

Diagram 1: Pharmacokinetic routing of (S)-bunitrolol comparing portal first-pass vs. lymphatic bypass.

Workflow Step1 Ion-Pairing Drug + Deoxycholate Step2 Lipid Melt @ 75°C Step1->Step2 Step3 Hot Homogenization High-Shear Mixing Step2->Step3 Step4 Ultrasonication Size Reduction Step3->Step4 Step5 Cooling SLN Crystallization Step4->Step5 Step6 QC Analysis DLS & Zeta Step5->Step6

Diagram 2: Step-by-step manufacturing workflow for lymphatic-targeting Solid Lipid Nanoparticles.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols include built-in causality checks and quality control (QC) gates.

Protocol 1: Preparation of Lymphatic-Targeting SLNs

Objective: Encapsulate the hydrophilic (S)-bunitrolol HCl into a solid lipid matrix to force chylomicron-mediated lymphatic absorption.

  • Hydrophobic Ion-Pairing (HIP):

    • Action: Dissolve 10 mg (S)-bunitrolol HCl and 15 mg Sodium Deoxycholate in 5 mL of methanol. Stir for 2 hours at room temperature, then evaporate the methanol under vacuum.

    • Causality: The HCl salt is too hydrophilic to stay inside a lipid nanoparticle during GI transit. Ion-pairing neutralizes the charge, drastically increasing its lipid partition coefficient.

  • Lipid Phase Preparation: Melt 200 mg of Stearic Acid at 75°C. Disperse the dried HIP complex into the molten lipid.

  • Aqueous Phase Preparation: Heat 10 mL of ultra-pure water containing 1% (w/v) Poloxamer 188 (surfactant) to 75°C.

  • Hot Homogenization: Add the hot aqueous phase to the lipid phase dropwise while mixing under a high-shear homogenizer at 15,000 rpm for 5 minutes.

  • Ultrasonication & Cooling: Probe-sonicate the primary emulsion for 3 minutes (40% amplitude) to reduce droplet size. Rapidly cool the vial in a 4°C ice bath to crystallize the lipid into SLNs.

  • Self-Validation (QC Gate): Measure the nanoparticles via Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average size < 150 nm, Polydispersity Index (PDI) < 0.2, Zeta Potential < -20 mV. If PDI > 0.2, the particles will aggregate in the acidic stomach environment, leading to premature drug leakage.

Protocol 2: In Vivo Validation of Lymphatic Transport

Objective: Prove that the increased bioavailability is strictly due to lymphatic bypass and not an artifact of the formulation acting as a permeation enhancer.

  • Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to dosing.

  • The Chylomicron Blockade (Critical Control): Pretreat a control cohort with Cycloheximide (3 mg/kg IP) 1 hour prior to oral dosing.

    • Causality: Cycloheximide inhibits protein synthesis, specifically blocking the enterocytes' ability to synthesize apolipoproteins required for chylomicron assembly. If your SLN successfully utilizes lymphatic transport, oral bioavailability in this specific cohort will plummet back to ~3%.

  • Dosing & Sampling: Administer the SLN formulation (5 mg/kg bunitrolol equivalent) via oral gavage. Collect tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Quantification: Extract plasma using liquid-liquid extraction (ethyl acetate) to separate the drug from the lipid matrix, and quantify via LC-MS/MS against a stable-isotope internal standard.

References

  • Source: Researcher.
  • Studies on absorption, distribution, metabolism and excretion of a β-adrenergic blocker, bunitrolol hydrochloride in mice/rats Source: ResearchGate / The Japanese Journal of Pharmacology URL
  • Advancing understanding of human variability through toxicokinetic modeling (Metabolic interactions between R-bufuralol, bunitrolol, and debrisoquine)
  • Source: Inxight Drugs (NCATS)

Sources

stability optimization of (S)-bunitrolol hydrochloride under varying pH conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-bunitrolol hydrochloride. As application scientists, we frequently encounter challenges related to the formulation, analytical profiling, and in vitro handling of aryloxypropanolamine β-blockers. (S)-bunitrolol hydrochloride is a potent, orally active β-adrenergic antagonist with additional weak α1-blocking properties[1].

Because its physicochemical behavior is dictated by a basic secondary amine, its stability and solubility are highly sensitive to micro-environmental pH. This guide synthesizes field-proven insights to help you troubleshoot precipitation issues, optimize formulation stability, and design self-validating experimental workflows.

Part 1: Frequently Asked Questions (FAQs) – Physicochemical & pH Dynamics

Q1: Why does (S)-bunitrolol precipitate in standard physiological buffers (pH 7.4) during my cell culture assays? A1: The precipitation is a direct consequence of the drug's acid-base chemistry. (S)-bunitrolol is a lipophilic weak base with a pKa of 9.71 ± 0.02[2] and an XLogP3 of approximately 1.9[3]. According to the Henderson-Hasselbalch equation, as the solvent pH approaches the compound's pKa, the equilibrium shifts from the highly water-soluble, protonated hydrochloride salt toward the unprotonated free base. In neutral to mildly alkaline physiological buffers (pH 7.2–7.4), the concentration of the lipophilic free base can quickly exceed its aqueous solubility limit, leading to rapid precipitation[3].

Q2: How does pH influence the chemical degradation pathways of (S)-bunitrolol? A2: While the aryloxypropanolamine backbone is generally resistant to hydrolysis, it is susceptible to oxidative degradation. At an alkaline pH (> 9.0), the deprotonated secondary amine becomes highly vulnerable to nucleophilic attack and N-oxidation. Conversely, maintaining a micro-environmental pH of 4.0–5.0 keeps the amine fully protonated, sterically and electronically shielding it from oxidative degradation, thereby maximizing shelf life.

Q3: What are the best practices for preparing stock solutions to avoid solvent-induced artifacts? A3: To ensure complete dissolution without causing solvent-induced cytotoxicity, prepare a concentrated stock (e.g., 10 mM) in cell-culture grade DMSO or a mildly acidic aqueous buffer (pH 4.0–4.5)[4]. When diluting this stock into your final physiological media, ensure the final DMSO concentration remains ≤ 0.5%[4].

Part 2: Troubleshooting Guide – Formulation & Analytical Challenges

Issue 1: Erratic In Vitro Drug Release (Dose Dumping) in Matrix Formulations

  • Symptom: Rapid, uncontrolled release of bunitrolol from sustained-release hydrophilic matrices during dissolution testing.

  • Root Cause: To maintain the optimal acidic micro-environment (pH ≤ 5.0) for API stability, formulators often use acidifying agents. However, these acids can catalyze the hydroxylation and chain cleavage of polymeric matrices (like hydroxypropyl cellulose) during accelerated stability storage, reducing polymer viscosity and destroying the matrix integrity.

  • Solution: Screen alternative non-interacting buffer systems or utilize pH-independent, acid-resistant polymers. Always perform a binary excipient compatibility study under thermal stress before finalizing the matrix.

Issue 2: Peak Tailing or Retention Time Shifts in RP-HPLC

  • Symptom: Broad or asymmetric peaks during stability-indicating chromatographic analysis.

  • Root Cause: Secondary interactions occur between the protonated amine of bunitrolol and residual silanol groups on the stationary phase. This is exacerbated if the mobile phase pH is near the pKa of the drug, causing it to exist in a mixed ionization state.

  • Solution: Utilize a high-purity, end-capped C18 column. Run the mobile phase at a strictly controlled acidic pH (e.g., pH 4.0 using 0.02 M potassium dihydrogen phosphate) to ensure the drug is 100% protonated, which standardizes its retention time and sharpens the peak.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & pH-Dependent Solubility Profile

Property / ConditionValue / ObservationSource
pKa (Secondary Amine) 9.71 ± 0.02[2]
Lipophilicity (XLogP3) ~1.9[3]
Solubility (pH 1.2) > 100 mg/mL (Highly Soluble)[2]
Solubility (pH 4.0) > 100 mg/mL (Highly Soluble)[2]
Solubility (pH 6.8) > 100 mg/mL (Highly Soluble)[2]
Solubility (pH 7.4) Limited (High Precipitation Risk)[3]

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / EnvironmentExpected Degradation PathwayStability Impact
Acidic (pH 1.2) 0.1 N HCl, 80°CMinimal to slight ether cleavageHigh Stability
Neutral (pH 7.4) PBS, 37°CPhysical precipitation (Free base)Apparent Loss (Physical)
Alkaline (pH >9.0) 0.1 N NaOH, 80°COxidative degradation of amineLow Stability (Chemical)
Oxidative 3% H₂O₂, Room TempN-oxidationRapid Degradation

Part 4: Standardized Experimental Protocols

Protocol 1: pH-Stability Profiling and Forced Degradation
  • Objective: Determine the degradation kinetics of (S)-bunitrolol across a pH gradient.

  • Self-Validation Mechanism: Mass Balance Verification. The sum of the peak areas of the parent drug and all degradants must equal the initial peak area of the unstressed control (±2%). If mass balance fails, volatile degradants or insoluble precipitates have formed, requiring orthogonal detection (e.g., LC-MS).

Step-by-Step Methodology:

  • Stock Solution Preparation: Carefully weigh 2.85 mg of (S)-bunitrolol hydrochloride powder and dissolve it in 1 mL of HPLC-grade water adjusted to pH 4.0 (yields a 10 mM stock)[4].

  • Buffer Allocation: Dilute the stock 1:100 into five distinct 50 mM buffer systems: pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Stress Induction: Incubate the aliquots in sealed vials at 50°C for 7 days. Concurrently, maintain a set of light-protected aliquots at 4°C as negative controls.

  • Chromatographic Analysis: Analyze the samples using a stability-indicating RP-HPLC method (e.g., C18 column, mobile phase of methanol:acetonitrile:0.02 M potassium dihydrogen phosphate pH 4.0).

  • Validation Check: Compare the total area under the curve (AUC) of the stressed samples against the 4°C controls to confirm mass balance.

Protocol 2: Solubilization for Physiological Assays
  • Objective: Prevent free-base precipitation in cell culture media.

  • Self-Validation Mechanism: Parallel Control. Always run a pH 4.0 control alongside your pH 7.4 assay media. If the drug concentration drops over time in the pH 7.4 media but remains stable in the pH 4.0 control, the root cause is physical precipitation, not chemical degradation.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve (S)-bunitrolol hydrochloride in cell culture grade DMSO to create a 10 mM stock[4]. Vortex vigorously for 1-2 minutes.

  • Serial Dilution: Pre-warm your physiological buffer (e.g., PBS or HBSS, pH 7.4) to 37°C.

  • Dispersion: Slowly inject the required volume of the DMSO stock into the vortexing buffer to prevent localized supersaturation. Ensure final DMSO concentration is ≤ 0.5%[4].

Part 5: Visualizations

Logic API (S)-Bunitrolol HCl pKa = 9.71 pH_Low pH < 5.0 (Acidic) API->pH_Low pH_Med pH 7.4 (Physiological) API->pH_Med pH_High pH > 9.0 (Alkaline) API->pH_High State_Low Protonated Amine High Solubility pH_Low->State_Low State_Med Equilibrium Shift Precipitation Risk pH_Med->State_Med State_High Free Base Form Oxidative Degradation pH_High->State_High

Logical relationship between pH, ionization state, and stability of (S)-bunitrolol.

Workflow Step1 1. Stock Preparation 10 mM in pH 4.0 Buffer Step2 2. Aliquoting Distribute into pH 1.2 - 9.0 Step1->Step2 Step3 3. Stress Testing Thermal (50°C) & Photolytic Step2->Step3 Step4 4. RP-HPLC Analysis Quantify Degradants Step3->Step4 Step5 5. Data Synthesis Mass Balance Validation Step4->Step5

Step-by-step workflow for pH-dependent forced degradation profiling.

Pathway Drug (S)-Bunitrolol Receptor β-Adrenergic Receptor Drug->Receptor Antagonizes Gs Gs Protein Receptor->Gs Blocked AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA

(S)-bunitrolol antagonism of the β-adrenergic signaling pathway.

References

  • Title: 盐酸布尼洛尔 (Bunitrolol Hydrochloride)
  • Title: Bunitrolol (KO 1366)
  • Source: benchchem.
  • Source: benchchem.

Sources

Validation & Comparative

A Comparative Analysis of (S)- and (R)-Bunitrolol Hydrochloride Binding Affinity to Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: The Significance of Stereochemistry in Beta-Blocker Efficacy

Bunitrolol hydrochloride is a beta-adrenergic receptor antagonist recognized for its therapeutic potential in cardiovascular diseases.[1] As with many pharmaceuticals, bunitrolol possesses a chiral center, leading to the existence of two stereoisomers, or enantiomers: (S)-bunitrolol and (R)-bunitrolol. The spatial arrangement of atoms in these enantiomers is a critical determinant of their pharmacological activity, particularly their binding affinity to target receptors. It is a well-established principle in pharmacology that the biological activity of chiral drugs can be highly stereoselective, with one enantiomer often exhibiting significantly greater potency than the other.[2] For beta-blockers of the aryloxyaminopropanol class, to which bunitrolol belongs, the (S)-enantiomer is generally the more active form.[3] This guide provides a comparative overview of the binding affinities of (S)- and (R)-bunitrolol hydrochloride, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Binding Affinity Comparison: A Tale of Two Enantiomers

A study investigating the stereospecificity of beta-adrenergic antagonists reported an isomeric activity ratio of 48 for bunitrolol in the heart , with the (-)-form (S-bunitrolol) being the more potent enantiomer.[4] This signifies that (S)-bunitrolol is approximately 48 times more effective at blocking cardiac beta-adrenergic receptors than (R)-bunitrolol. This pronounced difference in potency is a direct reflection of the higher binding affinity of the (S)-enantiomer for the receptor's binding site.

For context, radioligand binding assays performed on racemic bunitrolol (a 1:1 mixture of both enantiomers) have determined its binding affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. These studies have shown that racemic bunitrolol is a potent beta-blocker with a preference for the β1 subtype.[1][5]

CompoundReceptor SubtypeKi (nM)Source
Racemic BunitrololBeta-1 Adrenoceptor0.42 ± 0.16[5]
Racemic BunitrololBeta-2 Adrenoceptor3.55 ± 1.61[5]
Racemic BunitrololBeta-1 Adrenoceptor0.53 ± 0.20[5]
Racemic BunitrololBeta-2 Adrenoceptor2.37 ± 0.78[5]

Table 1: Binding Affinities (Ki) of Racemic Bunitrolol Hydrochloride for Beta-Adrenergic Receptors.

The significantly higher potency of the (S)-enantiomer, as indicated by the isomeric activity ratio, suggests that the Ki value of (S)-bunitrolol for the β1-adrenoceptor is substantially lower than that of the racemate, while the Ki of the (R)-enantiomer is significantly higher.

The "Why": Understanding Stereoselectivity at the Molecular Level

The stereoselectivity observed in the binding of bunitrolol enantiomers to beta-adrenergic receptors stems from the three-dimensional structure of the receptor's binding pocket. This pocket is itself chiral, composed of amino acid residues arranged in a specific spatial orientation. This chirality creates a discriminatory environment where one enantiomer can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) than the other. For aryloxyaminopropanol beta-blockers, the hydroxyl group on the side chain and the amine group are critical for high-affinity binding. The specific stereochemistry of the (S)-enantiomer allows for an optimal fit and interaction with key residues within the beta-adrenergic receptor binding site, leading to a more stable drug-receptor complex and, consequently, higher binding affinity and potency.

Experimental Protocols: Determining Binding Affinity via Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) of (S)- and (R)-bunitrolol hydrochloride is typically achieved through a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compounds (the bunitrolol enantiomers) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing β-adrenergic receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Dihydroalprenolol) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation ((S)- & (R)-Bunitrolol HCl) Compound_Prep->Incubation Filtration Filtration (Separation of bound and free radioligand) Incubation->Filtration Washing Washing (Removal of non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantification of bound radioactivity) Washing->Counting IC50_Determination IC50 Determination (Concentration of test compound that inhibits 50% of radioligand binding) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Rationale: To isolate the beta-adrenergic receptors in a native-like environment.

  • Protocol:

    • Culture cells expressing the desired beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with the human β1- or β2-adrenoceptor gene).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • Rationale: To determine the concentration of the unlabeled bunitrolol enantiomers required to inhibit 50% of the specific binding of a radiolabeled ligand (IC50).

  • Protocol:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]-Dihydroalprenolol, a non-selective beta-blocker) to each well.

    • Add increasing concentrations of the unlabeled test compounds ((S)-bunitrolol HCl and (R)-bunitrolol HCl) to different wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled, potent beta-blocker like propranolol).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand.

  • Protocol:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the free radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • Rationale: To measure the amount of bound radioactivity and calculate the IC50 and Ki values.

  • Protocol:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation :

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Cheng-Prusoff Equation Logic Diagram

G Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) cluster_inputs Inputs cluster_output Output IC50 IC50 (Experimentally Determined) Ki Ki (Binding Affinity of Test Compound) IC50->Ki L [L] (Radioligand Concentration) L->Ki Kd Kd (Radioligand Dissociation Constant) Kd->Ki

Figure 2: Inputs for the Cheng-Prusoff equation to calculate the Ki value.

Conclusion

The stereochemistry of bunitrolol hydrochloride plays a pivotal role in its interaction with beta-adrenergic receptors. The available evidence, particularly the high isomeric activity ratio, unequivocally demonstrates the superior binding affinity and potency of the (S)-enantiomer over the (R)-enantiomer. For researchers and drug development professionals, this underscores the critical importance of considering stereoisomerism in the design and evaluation of new therapeutic agents. The detailed experimental protocol provided herein offers a robust framework for the precise determination of the binding affinities of individual enantiomers, enabling a more nuanced understanding of their pharmacological profiles and facilitating the development of more selective and effective beta-blockers.

References

  • Tsuchihashi, H., Nagatomo, T., & Imai, S. (1989). Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177. Japanese Journal of Pharmacology, 50(2), 93-100. [Link]

  • Tsuchihashi, H., Nakashima, Y., Nagatomo, T., & Imai, S. (1987). Effects of bunitrolol on adrenergic and serotonergic receptors. Japanese Journal of Pharmacology, 45(3), 349-356. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Wax, M. B., Molinoff, P. B., & Neufeld, A. H. (1988). Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 94-101. [Link]

  • Tsuchihashi, H., et al. (1987). Effects of Bunitrolol on Adrenergic and Serotonergic Receptors. Japanese Journal of Pharmacology, 45(3), 349-356. [Link]

  • Wens, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • Katarzyna, K., et al. (2017). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 22(9), 1433. [Link]

Sources

A Comparative Guide to the Beta-Blockade Efficacy of (S)-Bunitrolol Hydrochloride and Propranolol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of therapy for a multitude of conditions. Their efficacy is intrinsically linked to their interaction with beta-adrenergic receptors, and subtle differences in their pharmacological profiles can have significant clinical implications. This guide provides an in-depth, objective comparison of the beta-blockade efficacy of two such agents: (S)-bunitrolol hydrochloride and the archetypal beta-blocker, propranolol. Our analysis is grounded in experimental data, focusing on receptor binding affinity, functional potency, and in-vivo cardiovascular effects, to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Beta-Adrenergic Blockade

Beta-adrenergic receptors, primarily the β1 and β2 subtypes, are G-protein coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1] Stimulation of β1-receptors, predominantly found in cardiac tissue, results in increased heart rate, contractility, and conduction velocity.[2] Conversely, β2-receptors, located in the smooth muscle of the bronchi and blood vessels, mediate smooth muscle relaxation.[1] Beta-blockers competitively antagonize these receptors, thereby modulating the sympathetic nervous system's influence on the cardiovascular system.[2]

Propranolol, a non-selective beta-blocker, was a landmark in cardiovascular medicine.[3] Its ability to block both β1 and β2 receptors has made it a versatile therapeutic agent, but also one associated with a broader range of side effects.[4] In contrast, (S)-bunitrolol represents a more targeted approach, with a pharmacological profile suggesting a degree of selectivity for the β1-receptor subtype. This guide will dissect the experimental evidence that defines and differentiates the beta-blocking profiles of these two compounds.

Molecular and Pharmacological Profiles

A fundamental comparison of (S)-bunitrolol and propranolol begins with their molecular structures and core pharmacological properties.

Feature(S)-Bunitrolol HydrochloridePropranolol Hydrochloride
Chemical Structure Structure to be inserted here if possible, otherwise describedStructure to be inserted here if possible, otherwise described
Class Beta-adrenergic antagonistBeta-adrenergic antagonist
Selectivity Primarily β1-selectiveNon-selective (β1 and β2)
Stereochemistry S-enantiomerRacemic mixture (S and R enantiomers)

Comparative Efficacy: A Data-Driven Analysis

The true measure of a beta-blocker's efficacy lies in its interaction with its target receptors and the subsequent physiological response. This section presents a comparative analysis of (S)-bunitrolol and propranolol based on key experimental parameters.

Binding Affinity and Selectivity: The Molecular Handshake

The initial and most direct measure of a drug's interaction with its target is its binding affinity, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The relative affinity for β1 versus β2 receptors determines a beta-blocker's selectivity.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1 vs. β2)
(S)-Bunitrolol ~0.42 - 2.01~2.37 - 12.67β1-selective
Propranolol ~1.8~0.8Non-selective

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

The data clearly illustrates the distinct selectivity profiles of the two drugs. (S)-Bunitrolol demonstrates a significantly higher affinity for the β1-adrenergic receptor over the β2 subtype, classifying it as a β1-selective antagonist. In contrast, propranolol exhibits high affinity for both β1 and β2 receptors, confirming its non-selective nature. This difference in selectivity is a critical determinant of their respective therapeutic and side-effect profiles.

Functional Potency: Inhibiting the Signal

Beyond binding, a beta-blocker's efficacy is defined by its ability to inhibit the downstream signaling cascade initiated by receptor activation. A key event in this cascade is the activation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP). The half-maximal inhibitory concentration (IC50) in an adenylyl cyclase assay is a robust measure of a drug's functional potency.

In-Vivo Efficacy: Cardiovascular Effects in Action

The ultimate test of a beta-blocker's efficacy is its performance in a living system. Animal models provide a crucial platform for comparing the in-vivo effects of these drugs on key cardiovascular parameters such as heart rate and blood pressure.

A study in conscious, unrestrained spontaneously hypertensive rats provides some comparative insights. In this model, both bunitrolol and propranolol were shown to inhibit stress-induced tachycardia. While propranolol at a dose of 5 mg/kg did not produce discernible effects on resting mean arterial pressure (MAP) and heart rate (HR), both drugs demonstrated significant inhibition of the tachycardic response to stress. The study also noted that both drugs were rapidly absorbed and had similar plasma half-lives of approximately 2 hours.

Another study in healthy human volunteers comparing L-bunolol (a related compound to bunitrolol) with propranolol found that both drugs significantly reduced heart rate compared to placebo, with no significant difference between the two beta-blockers in this regard. Reductions in blood pressure were also observed with both drugs, but the differences from placebo were not statistically significant in this particular study.

These findings suggest that both (S)-bunitrolol and propranolol exert effective beta-blockade in vivo, leading to a reduction in heart rate. However, the nuanced differences in their effects on blood pressure and their performance under different physiological conditions warrant further investigation in direct comparative studies.

Experimental Protocols: A Guide to Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare beta-blockers.

Competitive Radioligand Binding Assay: Quantifying Affinity and Selectivity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of (S)-bunitrolol and propranolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing either β1- or β2-adrenergic receptors

  • Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)

  • (S)-bunitrolol hydrochloride and propranolol hydrochloride

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound ((S)-bunitrolol or propranolol) to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-specific ligand (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive and specific detection of receptor binding. The competition format enables the determination of the affinity of unlabeled compounds. Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex during the separation step.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Radioligand + Competitor + Membranes) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay: Measuring Functional Antagonism

This assay measures the ability of a beta-blocker to inhibit the production of cAMP in response to an agonist.

Objective: To determine the IC50 of (S)-bunitrolol and propranolol for the inhibition of adenylyl cyclase activity.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor and adenylyl cyclase.

  • Beta-adrenergic agonist (e.g., Isoproterenol)

  • (S)-bunitrolol hydrochloride and propranolol hydrochloride

  • ATP (substrate for adenylyl cyclase)

  • Assay buffer (containing MgCl2, phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., ELISA or radioimmunoassay)

Methodology:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a reaction tube or 96-well plate, add the cell membranes.

  • Inhibition: Add increasing concentrations of the beta-blocker ((S)-bunitrolol or propranolol).

  • Stimulation: Add a fixed concentration of the agonist (isoproterenol) to stimulate adenylyl cyclase activity. Include control tubes with no agonist (basal activity) and tubes with the agonist but no inhibitor (maximal stimulation).

  • Reaction Initiation: Add ATP to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).

  • cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable detection kit.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP production against the log concentration of the inhibitor. Fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a saturating concentration of an agonist ensures that the adenylyl cyclase is maximally stimulated, providing a robust signal for measuring inhibition. The inclusion of a phosphodiesterase inhibitor is critical to prevent the degradation of the newly synthesized cAMP, ensuring accurate quantification.

Adenylyl_Cyclase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Membrane_Prep Membrane Preparation Pre_Incubation Pre-incubation (Membranes + Inhibitor) Membrane_Prep->Pre_Incubation Agonist_Prep Agonist Preparation Stimulation Stimulation with Agonist Agonist_Prep->Stimulation Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Pre_Incubation Pre_Incubation->Stimulation Reaction_Start Reaction Initiation with ATP Stimulation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop cAMP_Quantification cAMP Quantification Reaction_Stop->cAMP_Quantification Data_Analysis Data Analysis (IC50 determination) cAMP_Quantification->Data_Analysis

Caption: Workflow for an adenylyl cyclase activity assay.

Visualizing the Mechanism of Action

To conceptualize the molecular interactions and signaling pathways involved, the following diagram illustrates the mechanism of beta-adrenergic receptor activation and its blockade by antagonists like (S)-bunitrolol and propranolol.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BAR Beta-Adrenergic Receptor (β1/β2) G_Protein G-Protein (Gs) BAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Agonist Agonist (Epinephrine/ Norepinephrine) Agonist->BAR binds and activates Antagonist Antagonist ((S)-Bunitrolol/ Propranolol) Antagonist->BAR binds and blocks ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response leads to

Caption: Beta-adrenergic receptor signaling pathway and its inhibition.

Conclusion

This comprehensive guide has illuminated the key differences in the beta-blockade efficacy of (S)-bunitrolol hydrochloride and propranolol. The experimental data unequivocally establishes (S)-bunitrolol as a β1-selective antagonist, a property that distinguishes it from the non-selective profile of propranolol. This selectivity, rooted in its differential binding affinity for the β1 and β2 receptor subtypes, is a critical factor for researchers to consider in the design and interpretation of their studies.

While both drugs demonstrate effective beta-blockade in functional and in-vivo settings, the nuanced consequences of their differing selectivity profiles on cardiovascular parameters and potential side effects underscore the importance of choosing the right tool for the specific research question. The detailed experimental protocols provided herein offer a validated framework for the continued investigation and characterization of these and other beta-adrenergic modulators. As the field of cardiovascular pharmacology continues to evolve, a deep understanding of the comparative efficacy of drugs like (S)-bunitrolol and propranolol, grounded in robust experimental data, will remain indispensable for the development of safer and more effective therapies.

References

Sources

Comparative Guide: Validation of LC-MS/MS Bioanalytical Method for (S)-Bunitrolol Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

(S)-bunitrolol hydrochloride is an orally active β-adrenergic receptor antagonist characterized by its high affinity for β-receptors and weak α1-blocking activity[1]. Because the (S)-enantiomer possesses the principal pharmacological activity, distinguishing it from the less active (R)-enantiomer and quantifying it accurately in low-dose pharmacokinetic (PK) studies is critical. This guide provides a comprehensive structural comparison of analytical platforms and establishes a fully validated, enantioselective LC-MS/MS bioanalytical method for (S)-bunitrolol detection, strictly adhering to the latest ICH M10[2] and FDA[3] regulatory guidelines.

Platform Comparison: Why LC-MS/MS Outperforms Alternatives

When developing a bioanalytical method for enantiopure drugs, researchers must balance sensitivity, specificity, and sample throughput. While HPLC-UV and GC-MS have historically been utilized, LC-MS/MS has become the modern gold standard for PK profiling.

Table 1: Quantitative Comparison of Analytical Platforms for (S)-Bunitrolol Detection

ParameterHPLC-UVGC-MSLC-MS/MS (Current Method)
Sensitivity (LLOQ) ~10 - 50 ng/mL~1 - 5 ng/mL0.1 - 0.5 ng/mL
Run Time 15 - 20 min20 - 30 min< 5 min
Sample Volume 500 - 1000 µL500 µL50 - 100 µL
Specificity Low (relies on retention time)High (requires derivatization)Supreme (MRM transitions)
Chiral Resolution Requires chiral mobile phaseRequires chiral derivatizationDirect via Chiral CSP

Methodological Causality: Building a Self-Validating System

As a Senior Application Scientist, it is crucial to understand why each experimental parameter is chosen. A robust bioanalytical assay is a self-validating system where each step actively minimizes the potential for error in the subsequent phase.

  • Sample Preparation (Liquid-Liquid Extraction): Human plasma contains high concentrations of endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. Instead of simple protein precipitation (PPT), we utilize Liquid-Liquid Extraction (LLE) with a non-polar solvent mixture (e.g., diethyl ether/dichloromethane). This selectively partitions the lipophilic bunitrolol into the organic phase while leaving polar phospholipids in the aqueous layer, ensuring a clean extract and reproducible matrix factors[4].

  • Chromatography (Chiral Stationary Phase): To quantify specifically the (S)-enantiomer, we employ an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP)[5]. This allows baseline resolution of (S)- and (R)-bunitrolol without the need for cumbersome pre-column chiral derivatization, preserving the integrity of the sample.

  • Ionization (ESI+ with Antioxidant Buffering): Bunitrolol is a basic amine that readily protonates in acidic conditions. We use ESI in positive ion mode. Adding a low concentration of ascorbic acid or ammonium acetate to the mobile phase enhances the generation of the [M+H]+ precursor ion (m/z 249.2) and suppresses unwanted electrochemical oxidation in the source, stabilizing the analyte signal[6].

  • Detection (MRM Mode): Multiple Reaction Monitoring (MRM) is utilized for absolute specificity. The protonated bunitrolol molecule (m/z 249.2) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the characteristic product ion corresponding to the cleavage of the tert-butylamino group (m/z 116.1) is monitored in the third quadrupole (Q3).

Workflow Visualization

Bioanalytical_Workflow A Plasma Sample + Internal Standard B Liquid-Liquid Extraction (Diethyl Ether/DCM) A->B Extraction C Chiral LC Separation (Amylose CSP) B->C Reconstitution & Injection D ESI+ Ionization [M+H]+ m/z 249.2 C->D Elution E MRM Detection m/z 249.2 -> 116.1 D->E Fragmentation F Data Validation (ICH M10 / FDA) E->F Quantification

LC-MS/MS bioanalytical workflow for (S)-bunitrolol quantification.

Step-by-Step Experimental Protocol

This protocol is designed to meet the rigorous validation standards set by the EMA's ICH M10[2] and the FDA's 2018 Guidance for Industry[3].

Step 1: Preparation of Calibration Standards and QC Samples

  • Prepare a primary stock solution of (S)-bunitrolol hydrochloride (1.0 mg/mL) in methanol.

  • Spike blank human plasma to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Middle QC (MQC, 40 ng/mL), and High QC (HQC, 80 ng/mL).

  • Prepare an Internal Standard (IS) working solution (e.g., bunitrolol-d5 or a structural analog like propranolol) at 50 ng/mL.

Step 2: Sample Extraction (LLE)

  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to basify the plasma, ensuring the basic amine of bunitrolol is in its uncharged, lipophilic state.

  • Add 1.0 mL of extraction solvent (Diethyl ether:Dichloromethane, 70:30 v/v).

  • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 150 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v) containing 0.1% formic acid and 2 mM ammonium acetate.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 5.5 kV[4]

    • Source Temperature: 500 °C[4]

    • MRM Transitions: m/z 249.2 → 116.1 for (S)-bunitrolol; m/z [IS Precursor] →[IS Product] for IS.

Step 4: Data Acquisition and Processing

  • Acquire data using instrument-specific software (e.g., Analyst or MassHunter).

  • Construct a calibration curve by plotting the peak area ratio of (S)-bunitrolol to IS against the nominal concentration. Apply a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

Validation Data & Performance Metrics

A self-validating system must prove its reliability through empirical data. The table below summarizes typical validation results expected from this protocol, strictly adhering to ICH M10 acceptance criteria[2].

Table 2: Summary of Method Validation Parameters (ICH M10 Criteria)

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Result (Typical)
Calibration Range R² ≥ 0.99, ±15% of nominal (±20% at LLOQ)0.1 - 100 ng/mL, R² = 0.998
Intra-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 6.8%
Inter-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1% - 7.5%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%
Matrix Factor (IS normalized) CV ≤ 15% across 6 distinct lots0.98 (CV = 4.1%)
Extraction Recovery Consistent and reproducible85.4% - 88.2%
Bench-top Stability ± 15% of nominal concentrationStable for 24h at Room Temp
Freeze-Thaw Stability ± 15% after minimum 3 cyclesStable for 4 cycles at -80°C

References

  • Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis. LCGC International. 4

  • Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry. NIH.gov. 6

  • Bunitrolol (KO 1366) | β-adrenergic Blocker. MedChemExpress. 1

  • June 9-12, 2015 ANKARA, TURKEY (ISOPS). isops-ankara.org. 5

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). 2

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). 3

Sources

Comparative Guide: Chiral Stationary Phases for (S)-Bunitrolol Hydrochloride Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

(S)-bunitrolol is a potent β -adrenergic antagonist utilized primarily in cardiovascular therapies[1]. As with most chiral pharmaceuticals, the enantiomers of bunitrolol exhibit dramatically different biological activities, safety profiles, and therapeutic effects[2]. Consequently, global regulatory bodies, including the FDA and EMA, maintain stringent guidelines favoring the development and rigorous quality control of single-enantiomer formulations[2].

Achieving baseline resolution of bunitrolol enantiomers requires highly selective High-Performance Liquid Chromatography (HPLC) methodologies. This guide objectively evaluates the performance of leading Chiral Stationary Phases (CSPs) for bunitrolol separation, providing causality-driven experimental protocols to ensure self-validating analytical workflows[3].

Mechanistic Principles of Chiral Recognition

The enantiomeric separation of bunitrolol relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector[4]. According to Dalgliesh’s established three-point interaction model, successful chiral recognition requires simultaneous interactions at three distinct stereocenters[4].

Bunitrolol possesses three critical functional groups for interaction:

  • An aromatic ring (capable of π−π and hydrophobic interactions).

  • A secondary hydroxyl group (capable of hydrogen bonding).

  • A secondary amine (capable of ionic interactions and hydrogen bonding).

Depending on the chosen CSP, the dominant mechanisms driving these interactions shift significantly, dictating the choice of mobile phase and optimization strategy.

Comparative Analysis of Chiral Stationary Phases

A. Protein-Based CSPs (e.g., Ovomucoid / ULTRON ES-OVM)

Protein-based columns, particularly those utilizing ovomucoid (a glycoprotein), are highly effective for basic drugs like β -blockers[5]. The ovomucoid protein provides a highly stereoselective environment through deep hydrophobic pockets and multiple hydrogen-bonding sites[6]. These columns operate exclusively in reversed-phase mode, making them highly compatible with aqueous biological samples.

B. Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Derivatives)

Polysaccharide phases rely on hydrogen bonds and dipole-dipole interactions with the hydroxyl and carbamate groups of derivatized sugar molecules[3]. They are traditionally operated in normal-phase mode using hexane and alcohol modifiers, offering massive loadability for preparative-scale separations.

C. Cyclodextrin-Based CSPs (e.g., ULTRON ES-CD)

Cyclodextrin columns utilize chemically bonded β -cyclodextrin to form inclusion complexes[5]. The hydrophobic cyclic portion of bunitrolol enters the cyclodextrin cavity, while the secondary amine and hydroxyl groups interact with the rim's hydroxyls[6].

Quantitative Performance Comparison
Chiral Stationary PhaseSeparation ModeOptimized Mobile Phase CompositionFlow RateTempResolution ( Rs​ )Ref
Protein (ULTRON ES-OVM) Reversed-Phase20 mM KH2​PO4​ (pH 6.0) / CH3​CN (100:10)1.2 mL/min25 °C> 2.0[5]
Polysaccharide Normal-PhaseHexane / EtOH / MeOH / 25% aq NH3​ (60:20:20:0.05)1.0 mL/min25 °C> 2.5[4]
Cyclodextrin (ES-CD) Reversed-PhaseMethanol / Aqueous Buffer1.0 mL/min25 °C~ 1.5[5]

Workflow & Decision Logic Visualization

The following logic diagram illustrates the causality-driven decision matrix for optimizing bunitrolol separation based on the selected CSP.

Bunitrolol_CSP_Optimization N1 Bunitrolol Racemate (Secondary Amine, pKa ~9.4) N2 Choose Chiral Stationary Phase (CSP) N1->N2 N3 Protein-Based CSP (e.g., Ovomucoid) N2->N3 Hydrophobic & Ionic Interactions N4 Polysaccharide CSP (e.g., Amylose Carbamate) N2->N4 H-Bonding & Dipole Interactions N5 Reversed-Phase Mode (Aqueous Buffer / Organic) N3->N5 N6 Normal-Phase Mode (Hexane / Alcohols) N4->N6 N7 Adjust pH to 6.0 (Maintains Protein Stability & Analyte Ionization) N5->N7 N8 Add 0.05% aq. NH3 (Suppresses Silanol Interactions & Prevents Tailing) N6->N8 N9 High Resolution (Rs > 2.0) Enantiomeric Purity Confirmed N7->N9 N8->N9

Decision logic and optimization workflow for bunitrolol enantiomeric separation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the causality behind each parameter.

Protocol 1: Reversed-Phase Enantioseparation using Protein CSP (Ovomucoid)

Recommended Column: ULTRON ES-OVM (150 mm x 6.0 mm I.D.)[5]

  • Buffer Preparation & pH Control:

    • Action: Prepare a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) solution. Strictly adjust the pH to 6.0.

    • Causality: Bunitrolol contains a basic secondary amine. At pH 6.0, the amine remains protonated, enabling critical electrostatic interactions with the acidic residues of the ovomucoid protein. Furthermore, maintaining pH 6.0 prevents the denaturation of the immobilized protein and protects the underlying silica matrix[5].

  • Mobile Phase Blending:

    • Action: Mix the pH 6.0 buffer with Acetonitrile ( CH3​CN ) at a ratio of 100:10 (v/v).

    • Causality: A low concentration of organic modifier (10%) provides sufficient elution strength to displace the hydrophobic aromatic ring of bunitrolol from the chiral cavity without triggering protein precipitation[5].

  • System Equilibration & Execution:

    • Action: Set the column temperature to 25 °C and flow rate to 1.2 mL/min. Monitor via UV detection at 220 nm[5].

    • Validation Check: Inject a void volume marker. If system pressure fluctuates, verify buffer solubility in the organic modifier.

Protocol 2: Normal-Phase Enantioseparation using Polysaccharide CSP

Recommended Column: Amylose-derived CSP[3]

  • Solvent Miscibility Verification:

    • Action: Prepare a bulk mobile phase consisting of Hexane / Ethanol / Methanol at a 60:20:20 ratio[4].

    • Causality: Hexane forces the bunitrolol molecules to partition into the chiral grooves of the polysaccharide. The combination of ethanol and methanol acts as a dual-modifier system to fine-tune the strength of hydrogen bonding between the analyte and the carbamate linkages[4].

  • Basic Additive Integration (Critical Step):

    • Action: Add 0.05% of 25% aqueous Ammonia ( NH3​ ) to the mobile phase mixture[4].

    • Causality: Polysaccharide columns coated on silica often contain residual, unbonded silanol groups. Without a basic additive, the secondary amine of bunitrolol will strongly interact with these silanols, resulting in severe peak tailing and loss of resolution. The ammonia acts as a sacrificial competitor, masking the silanols and ensuring sharp, symmetrical peaks[4].

  • Execution:

    • Action: Run isocratically at 1.0 mL/min at 25 °C.

References

  • Chiral Drug Separation - wvu.edu.
  • chiral separation for enantiomeric determination in the pharmaceutical industry - iapc-obp.com.
  • High Performance Liquid Chromatography - shinwa-cpc.co.jp.
  • Enantiopure API and Chiral column chromatography_ApplicationExamples - chromnet.net.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - nih.gov.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - americanpharmaceuticalreview.com.

Sources

An In-Depth Technical Guide: (S)-Bunitrolol Hydrochloride vs. Selective Beta-Adrenergic Antagonists In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Bunitrolol hydrochloride is a highly potent, orally active β-adrenergic receptor antagonist distinguished by its β1-selectivity and secondary weak α1-adrenoceptor blocking properties. For researchers and drug development professionals, isolating the enantiomer is critical: stereospecificity studies reveal that the (S)-isomer (which corresponds to the levorotatory (-)-enantiomer) exhibits up to a 48-fold higher binding affinity for cardiac β1 receptors compared to its (R)-counterpart [1]. This guide objectively compares (S)-bunitrolol against standard beta-blockers and provides validated in vitro protocols for characterizing its pharmacological profile.

Mechanistic Grounding: Receptor Selectivity & Stereospecificity

Beta-adrenergic receptors (β-ARs) are Gs-protein coupled receptors (GPCRs) that stimulate adenylyl cyclase to increase intracellular cAMP. (S)-bunitrolol acts as a competitive antagonist at these sites.

The Causality of Stereospecificity: The aryloxypropanolamine scaffold of bunitrolol contains a critical chiral center. In vitro binding assays demonstrate that the (S)-enantiomer's hydroxyl group is perfectly oriented to form essential hydrogen bonds with the Asp113 residue in transmembrane domain 3 (TM3) and Asn312 in TM7 of the β-AR binding pocket. The (R)-enantiomer suffers from steric clash, drastically reducing its potency. Modern chemoenzymatic synthesis techniques now allow for the isolation of highly pure (S)-bunitrolol, preventing the off-target effects associated with racemic mixtures [2].

Furthermore, bunitrolol's unique 2-cyanophenoxy ring confers a weak but measurable affinity for α1-adrenergic receptors. This dual-mechanism profile is highly valuable in translational models, as it prevents the unopposed α-adrenergic vasoconstriction sometimes observed with pure β-blockers.

SignalingPathway Agonist Catecholamines (Epinephrine) Beta1 β1-Adrenergic Receptor (Gs-coupled) Agonist->Beta1 Activates Alpha1 α1-Adrenergic Receptor (Gq-coupled) Agonist->Alpha1 Activates Bunitrolol (S)-Bunitrolol HCl (Antagonist) Bunitrolol->Beta1 Potent Blockade Bunitrolol->Alpha1 Weak Blockade G_alpha_s Gαs Protein Beta1->G_alpha_s Stimulates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes

Mechanism of (S)-Bunitrolol: Potent β1-adrenergic blockade with weak α1-adrenergic antagonism.

Comparative Pharmacodynamics (In Vitro Data)

To contextualize (S)-bunitrolol's potency, we must compare its inhibition constants ( Ki​ ) against benchmark antagonists. Bunitrolol demonstrates sub-nanomolar affinity for β1 receptors [3], outperforming the non-selective propranolol in β1-selectivity, while maintaining a much tighter binding profile than standard β2-selective agents like ICI-118551 [4].

CompoundSelectivity Profileβ1-AR Ki​ (nM)β2-AR Ki​ (nM)α1-AR Activity
(S)-Bunitrolol β1-selective0.42 3.55 Weak Antagonist
Propranolol Non-selective β1.800.80None
Metoprolol β1-selective~75.0~250.0None
ICI-118551 β2-selective49.50.70None

Data synthesized from radioligand binding assays using [125I] -ICYP and [3H] -CGP12177 in isolated membrane preparations.

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following methodologies are designed as self-validating systems. Proper solubilization is the first critical step: due to limited aqueous solubility, (S)-bunitrolol hydrochloride stock solutions should be prepared in cell-culture grade DMSO (up to 100 mg/mL with ultrasonication) before dilution into aqueous buffers [5].

Protocol 1: Radioligand Binding Assay for Ki​ Determination

Why this matters: Direct binding assays provide an unambiguous measure of receptor affinity, independent of downstream signal amplification or cell-specific stoichiometry.

Workflow Prep Cell Culture (CHO-K1 β1/β2) Membrane Membrane Prep (Ultracentrifugation) Prep->Membrane Incubation Radioligand Incubation (125I-ICYP + Drug) Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Count Scintillation (Bound Radioactivity) Filtration->Count Analysis Data Analysis (Ki Calculation) Count->Analysis

Step-by-step workflow for in vitro radioligand binding assays to determine antagonist Ki values.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β1-AR or β2-AR. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and isolate membranes via ultracentrifugation at 40,000 × g for 30 minutes at 4°C.

  • Incubation: Resuspend the membrane pellet in assay buffer. Incubate 10-20 µg of membrane protein with a fixed concentration of [125I] -Iodocyanopindolol (e.g., 50 pM) and increasing concentrations of (S)-bunitrolol (from 10−11 to 10−5 M) for 90 minutes at 25°C to reach equilibrium.

  • Defining Non-Specific Binding (The Validation Step): To ensure the radioactivity counted is truly receptor-bound, run parallel control wells containing 10 µM of unlabelled propranolol. Subtract this background from total binding to yield specific binding.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adherence). Wash filters three times with ice-cold buffer and quantify retained radioactivity using a gamma counter.

  • Data Analysis: Plot the competition curve and calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay

Why this matters: Binding affinity ( Ki​ ) does not confirm functional antagonism. A cAMP assay is required to verify the lack of intrinsic sympathomimetic activity (ISA) and establish the functional IC50​ .

Step-by-Step Methodology:

  • Cell Seeding: Seed β1-AR expressing cells in 384-well plates at a density of 5,000 cells/well. Allow to adhere overnight.

  • Compound Treatment: Pre-incubate cells with varying concentrations of (S)-bunitrolol for 30 minutes. Subsequently, challenge the cells with an EC80​ concentration of a full agonist (e.g., Isoproterenol) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay or an ELISA kit. (S)-bunitrolol should yield a dose-dependent rightward shift of the agonist curve without elevating basal cAMP levels, confirming pure competitive antagonism.

References

  • Nathanson, J. A. (1988). Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. Journal of Pharmacology and Experimental Therapeutics. 1

  • Banoth, L., Pujala, B., & Banerjee, U. C. (2016). Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol. ResearchGate. 2

  • Tsuchihashi, H., et al. (1989). Selectivity of bunitrolol for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis. Japanese Journal of Pharmacology. 3

  • MedChemExpress. Adrenergic Receptor Agonists & Antagonists (Propranolol & ICI-118551 Data). 4

  • BenchChem. Preparation of Bunitrolol Solutions for Cell Culture Studies: Application Notes and Protocols. 5

Sources

Reproducibility of (S)-Bunitrolol Hydrochloride Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly shifts toward single-enantiomer therapeutics, the reproducible synthesis of chiral active pharmaceutical ingredients (APIs) is paramount. For (S)-bunitrolol hydrochloride—a potent β -adrenergic receptor antagonist where the (S)-enantiomer is the active eutomer—achieving high enantiomeric purity is a critical quality attribute [Benchchem, Technical Overview][1].

This guide objectively compares the two dominant asymmetric methodologies for synthesizing (S)-bunitrolol: the Chemoenzymatic Kinetic Resolution Pathway and the All-Chemical Chiral Pool Pathway . By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this guide provides drug development professionals with a definitive framework for reproducible scale-up.

Pathway Architecture & Mechanistic Divergence

The synthesis of (S)-bunitrolol hydrochloride can be approached from two fundamentally different chiral induction strategies. The chemoenzymatic route relies on the exquisite active-site specificity of lipases to desymmetrize a racemic intermediate, whereas the all-chemical route relies on the stereochemical fidelity of a pre-existing chiral pool reagent (epichlorohydrin) [Banoth et al., 2013][2].

G StartA Racemic Chlorohydrin (Pathway A) Lipase Lipase (PS-C) + Vinyl Acetate Kinetic Resolution StartA->Lipase ChiralAlc (R)-Alcohol & (S)-Acetate Lipase->ChiralAlc Enantioselective Transesterification AminationA tert-Butylamine Substitution ChiralAlc->AminationA Hydrolysis & Amination Final (S)-Bunitrolol Hydrochloride (Target API) AminationA->Final HCl Salt Formation StartB 2-Hydroxybenzonitrile + (R)-Epichlorohydrin (Pathway B) ChiralEpox (S)-2-cyanoglycidyl ether StartB->ChiralEpox Base (K2CO3) AminationB tert-Butylamine Ring Opening ChiralEpox->AminationB AminationB->Final HCl Salt Formation

Fig 1. Divergent asymmetric synthesis pathways yielding (S)-bunitrolol hydrochloride.

Quantitative Performance Comparison

When evaluating these pathways for process chemistry, the chemoenzymatic route demonstrates vastly superior enantiomeric control, albeit with a theoretical yield cap of 50% inherent to kinetic resolutions. The all-chemical route suffers from partial racemization during the nucleophilic substitution phases [Banoth et al., 2013][2].

MetricChemoenzymatic Pathway (Lipase PS-C)All-Chemical Pathway (Chiral Pool)
Chiral Source Enzymatic Kinetic Resolution(R)-Epichlorohydrin
Enantiomeric Excess (ee) > 99.9% 60–88%
Overall Chemical Yield 45–48% (Theoretical max 50%)26–37%
Scalability High (Mild conditions, reusable biocatalyst)Moderate (Requires highly pure, expensive precursors)
Environmental Impact Low (Ambient temp, green solvents)Moderate (Higher temps, stoichiometric waste)
Reproducibility Excellent (Enzyme specificity is absolute)Variable (Prone to partial racemization during SN​2 )

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes the mechanistic causality behind the experimental choice and an in-line validation metric.

Protocol A: Chemoenzymatic Synthesis (Recommended)

This pathway utilizes Lipase PS-C (from Pseudomonas cepacia) to resolve racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol [Borowiecki et al., 2022][3].

Step 1: Enzymatic Kinetic Resolution

  • Reaction Setup: Dissolve racemic chlorohydrin (10 mmol) in toluene (35 mL).

    • Causality: Toluene (log P = 2.5) is deliberately chosen over polar solvents like 1,4-dioxane. Non-polar solvents preserve the essential hydration shell of the lipase, preventing denaturation and maintaining the active-site conformation required for high enantioselectivity (E-value > 100) [UNIMAS, Reaction Parameters].

  • Acylation: Add vinyl acetate (30 mmol) and Lipase PS-C (Amano). Incubate at 40°C under orbital shaking.

    • Causality: Vinyl acetate acts as an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, making the transesterification thermodynamically irreversible and preventing product inhibition.

  • In-line Validation: Monitor the reaction via chiral HPLC. Halt the reaction exactly at 50% conversion to ensure the unreacted (R)-alcohol remains at >99% ee.

  • Separation: Filter out the immobilized enzyme (retain for reuse). Separate the (R)-alcohol from the (S)-acetate via silica gel column chromatography.

Step 2: Amination and Salt Formation

  • Nucleophilic Substitution: Dissolve the isolated (R)-alcohol in ethanol, add an excess of tert-butylamine, and reflux for 6 hours.

    • Causality: The nucleophilic attack by tert-butylamine displaces the terminal chloride. Because the Cahn-Ingold-Prelog (CIP) priority of the substituent groups changes upon amine addition, the formal stereochemical designation flips from (R) to (S), yielding (S)-bunitrolol without breaking the chiral C-O bond [Banoth et al., 2013][2].

  • Precipitation: Evaporate the solvent, dissolve the free base in dry diethyl ether, and bubble anhydrous HCl gas to precipitate (S)-bunitrolol hydrochloride.

  • Final Validation: Confirm structural integrity via 1 H-NMR (D 2​ O) and absolute configuration via polarimetry (specific rotation must match the (S)-standard).

Protocol B: All-Chemical Synthesis (Alternative)

This pathway relies on the stereocenter of commercially available (R)-epichlorohydrin.

Step 1: Asymmetric Etherification

  • Reaction Setup: Suspend 2-hydroxybenzonitrile (10 mmol) and anhydrous K2​CO3​ (15 mmol) in acetonitrile.

  • Coupling: Add (R)-epichlorohydrin (12 mmol) dropwise and reflux for 16 hours.

    • Causality: The phenoxide ion attacks the less sterically hindered terminal carbon of the epoxide, followed by an intramolecular ring closure to form (S)-2-cyanoglycidyl ether.

  • In-line Validation: Assess the isolated epoxide via chiral GC. Note: Competing SN​2 attack directly at the chloride-bearing carbon often leads to partial racemization, explaining the lower historical ee yields (60-88%)[Banoth et al., 2013][2].

Step 2: Ring Opening and Salt Formation

  • Amination: React the (S)-2-cyanoglycidyl ether with tert-butylamine in refluxing ethanol to yield the (S)-bunitrolol free base.

  • Precipitation: Convert to the hydrochloride salt using ethereal HCl.

  • Final Validation: Verify final purity via HPLC. Extensive recrystallization may be required to upgrade the enantiomeric excess to pharmaceutical standards.

Critical Analysis of Reproducibility

From an industrial and application science perspective, the Chemoenzymatic Pathway is vastly superior in terms of reproducibility. The primary failure point in the all-chemical route is the inherent dual-electrophilicity of epichlorohydrin. Because the phenoxide nucleophile can attack either the epoxide carbon or the alkyl chloride carbon, parallel kinetic pathways exist that erode the enantiomeric excess.

Conversely, the chemoenzymatic route decouples the formation of the carbon skeleton from the establishment of chirality. By building the racemic skeleton first and relying on the rigid, highly evolved active site of Lipase PS-C for desymmetrization, the system achieves a "lock-and-key" validation. If the reaction is monitored correctly and halted at 50% conversion, the resulting (R)-alcohol is virtually guaranteed to exceed 99% ee, making downstream processing highly reproducible.

References

  • Banoth, L., et al. "Efficient Chemoenzymatic Synthesis of (RS)-, (R)-, and (S)-Bunitrolol." Synthesis 46(04):479-488, 2013. 2

  • Borowiecki, P., et al. "Development of a novel chemoenzymatic route to enantiomerically enriched β -adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol." NIH/PMC, 2022.3

  • "The Synthesis and Structure of Bunitrolol: A Technical Overview." Benchchem. 1

  • "Effect of Reaction Parameters on the Lipase-Catalyzed Kinetic Resolution of (RS)-Metoprolol." UNIMAS Institutional Repository.

Sources

Safety Operating Guide

Bunitrolol hydrochloride, (S)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An active pharmaceutical ingredient (API) like (S)-Bunitrolol hydrochloride requires stringent, well-defined handling and disposal protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheet (SDS) compliance. This document provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of (S)-Bunitrolol hydrochloride, ensuring both laboratory safety and environmental stewardship.

Physicochemical Profile & Hazard Causality

(S)-Bunitrolol hydrochloride is an orally active β-adrenergic receptor antagonist utilized primarily in cardiovascular and placental transport research[1]. Understanding its physicochemical properties is the first step in designing a logical disposal strategy.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication for Disposal
Chemical Formula C14H20N2O2·HClContains nitrogen and chlorine; dictates the required incineration conditions.
Melting Point 163-165 °C[2]Solid at room temperature; poses a risk of aerosolized dust during cleanup.
Acute Toxicity Oral-rat LD50: 639 mg/kg[2]Moderate acute toxicity; necessitates standard laboratory PPE during handling.
Thermal Decomposition Releases NOx, cyanides, and HCl[2]Critical: Incineration must occur in facilities equipped with acid gas scrubbers.

Environmental Impact & Disposal Rationale

The Causality of Pharmaceutical Pollution: Why do we strictly prohibit the sewering of beta-blockers? In aquatic environments, trace amounts of beta-adrenergic blockers act as potent endocrine disruptors. Chronic, low-level exposure to these compounds has been proven to reduce fertility and alter spawning behaviors in aquatic organisms[3]. Because APIs are engineered to be biologically stable, they resist standard microbial degradation in municipal wastewater treatment plants (WWTPs)[4].

The Necessity of High-Temperature Incineration: The EPA strongly endorses the incineration of non-hazardous pharmaceutical waste to prevent environmental contamination[5]. Autoclaving or low-temperature burning is entirely insufficient; autoclaves are designed only to kill pathogens and cannot achieve the temperatures required to break the covalent bonds of most APIs[5]. Furthermore, because the thermal decomposition of bunitrolol hydrochloride generates highly toxic fumes—including nitrogen oxides, hydrogen cyanide, and hydrogen chloride[2]—disposal must be executed via high-temperature incineration (>1000°C) at a permitted facility equipped with flue-gas desulfurization and acid gas scrubbers.

Standard Operating Procedure: Waste Segregation & Containment

To maintain a self-validating waste management system, follow this step-by-step methodology for routine laboratory disposal:

Step 1: Point-of-Generation Segregation

  • Action: Isolate (S)-Bunitrolol HCl waste from Resource Conservation and Recovery Act (RCRA) listed hazardous wastes (e.g., P-listed or U-listed solvents).

  • Causality: While (S)-Bunitrolol HCl is an API, it is generally classified as a non-hazardous pharmaceutical waste[6]. Mixing it with RCRA-listed waste triggers the EPA's "mixture rule," legally classifying the entire volume as hazardous waste, which exponentially increases disposal costs and regulatory burden.

Step 2: Primary Containment

  • Solid Waste (Powders, Vials, Contaminated PPE): Place into a puncture-proof, leak-tight container lined with a heavy-duty chemical waste bag.

  • Liquid Waste (Aqueous/Solvent Solutions): Collect in chemically compatible high-density polyethylene (HDPE) carboys. Ensure the solvent used to dissolve the bunitrolol is compatible with HDPE.

Step 3: Labeling and SAA Storage

  • Action: Immediately affix a label reading: "Non-Hazardous Pharmaceutical Waste - (S)-Bunitrolol Hydrochloride"[6].

  • Action: Store the containers in a designated Satellite Accumulation Area (SAA) away from floor drains.

Step 4: Final Transfer

  • Action: Contract a licensed pharmaceutical waste management vendor to transport the segregated waste for high-temperature incineration[6].

Waste Management Workflow Visualization

G N1 Generate (S)-Bunitrolol HCl Waste N2 Determine Waste State N1->N2 N3 Solid Waste (Powder, PPE, Vials) N2->N3 Solid N4 Liquid Waste (Aqueous/Solvent) N2->N4 Liquid N5 Seal in Puncture-Proof Chem/Bio Bin N3->N5 N6 Store in Compatible HDPE Carboy N4->N6 N7 Label: Non-Hazardous Pharmaceutical Waste N5->N7 N6->N7 N8 High-Temp Incineration (>1000°C) N7->N8 Licensed Contractor

Workflow for the segregation, containment, and disposal of (S)-Bunitrolol HCl laboratory waste.

Standard Operating Procedure: Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent API aerosolization and surface cross-contamination.

Step 1: Isolate and Assess

  • Evacuate non-essential personnel from the immediate area. Verify whether the spill is a dry powder or a liquid solution.

Step 2: Don Appropriate PPE

  • Equip nitrile gloves, a fastened lab coat, safety goggles, and a particulate respirator (N95 or P100) if dry powder is present.

Step 3: Containment and Neutralization

  • For Powders: Do not dry sweep. Causality: Dry sweeping generates inhalable dust, increasing the risk of respiratory exposure. Instead, lightly dampen the powder with a compatible solvent (e.g., water or 70% ethanol) to bind the particulates. This creates a self-validating containment system where the API remains localized for safe collection.

  • For Liquids: Surround and cover the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads).

Step 4: Collection and Surface Decontamination

  • Wipe up the dampened powder or saturated absorbents and place them directly into the solid pharmaceutical waste bin.

  • Wash the affected surface thoroughly with a detergent solution. If the spill was highly concentrated, collect the initial wash water for liquid pharmaceutical waste disposal.

References

  • Citizens Campaign for the Environment. "Pharmaceutical Disposal: Health and Environmental Effects of Pharmaceutical Waste". Citizenscampaign.org. Available at: [Link]

  • Peer Scientist. "Pharmaceutical waste: overview, management and impact of improper disposal". PeerScientist.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals". Federal Register. Available at: [Link]

Sources

Personal protective equipment for handling Bunitrolol hydrochloride, (S)-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a critical extension of experimental design. When handling highly potent active pharmaceutical ingredients (APIs) like (S)-Bunitrolol hydrochloride , the margin for error is functionally zero.

(S)-Bunitrolol hydrochloride is the active enantiomer of a potent β-adrenergic antagonist. Beyond its intended use in cardiovascular research, it is classified as a severe reproductive toxin and teratogen[1]. Accidental exposure—whether dermal, mucosal, or via inhalation of micro-powders—can lead to rapid systemic absorption, resulting in acute bradycardia, hypotension, and severe fetal developmental risks[2].

This guide provides a self-validating, causality-driven operational framework for the safe handling, weighing, and disposal of (S)-Bunitrolol hydrochloride.

Quantitative Hazard & Physicochemical Profile

To design an effective safety protocol, we must first understand the physical and pharmacological parameters of the compound. The table below summarizes the quantitative data that dictates our engineering controls.

ParameterValueOperational Safety Implication
Molecular Weight 248.33 g/mol [3]Low molecular weight facilitates rapid absorption through unprotected skin and mucous membranes.
Target Receptors β1 and β2 adrenergicHigh receptor affinity causes rapid onset of acute cardiovascular toxicity upon accidental exposure.
GHS Hazard Classes H361 (Reproductive Toxicity)Demands designated handling areas and secondary containment to prevent teratogenic exposure[4].
Required Face Velocity ≥ 100 - 200 ft/min[5]Minimum fume hood airflow required to capture aerosolized micro-powders during manipulation.
Emergency Proximity ≤ 10 seconds travelEyewash and safety showers must be immediately accessible due to the rapid onset of mucosal absorption.

The Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your final line of defense. For (S)-Bunitrolol hydrochloride, standard laboratory attire is insufficient. Every piece of equipment must be selected based on the specific mechanisms of beta-blocker toxicity and teratogenic risk.

  • Hand Protection (Double Gloving): Wear two pairs of chemically compatible, powder-free nitrile gloves. Causality: Beta-blockers can permeate compromised barriers. Double gloving provides a fail-safe against microscopic tears. The outer glove must be discarded immediately if contaminated, leaving the inner glove to protect the skin during removal[6].

  • Eye & Face Protection: ANSI Z87.1 certified chemical splash goggles are mandatory. Causality: Standard safety glasses have gaps. Goggles prevent the mucosal absorption of airborne particulates that can become aerosolized when opening pressurized or static-charged vials.

  • Body Protection: A knee-length, fluid-resistant laboratory coat with knit cuffs, long pants, and closed-toe shoes. For quantities exceeding 1 gram, disposable coveralls of low permeability are required[7]. Causality: Knit cuffs prevent the sleeve from dragging through powder, and disposable outer layers prevent the transport of teratogenic dust outside the designated work area.

  • Respiratory Protection: When handling dry powder outside of a containment device, a NIOSH-approved N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR) is required[7]. Causality: Inhalation directly introduces the API into the pulmonary capillary bed, bypassing first-pass metabolism and causing immediate systemic beta-blockade.

ToxicityPathway Exposure Accidental Exposure (Inhalation/Dermal) Absorption Systemic Absorption Exposure->Absorption Receptor β1 & β2 Adrenergic Receptor Blockade Absorption->Receptor Teratogen Reproductive Toxicity: Placental Transfer Absorption->Teratogen cAMP ↓ Intracellular cAMP Receptor->cAMP Toxicity Acute Toxicity: Bradycardia & Hypotension cAMP->Toxicity

Diagram 1: Pathophysiological mechanism of accidental (S)-Bunitrolol hydrochloride exposure.

Operational Workflows & Methodologies

Trust in a safety protocol comes from its self-validating nature. The following workflows are designed so that the completion of one step inherently verifies the safety of the next.

Protocol A: Safe Weighing and Solution Preparation

Because (S)-Bunitrolol hydrochloride is a teratogenic powder, the primary risk occurs during the transfer from the source vial to the balance.

  • Workspace Preparation: Establish a "Designated Area" inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood[4]. Verify the inward face velocity is active. Line the work surface with a disposable, chemical-absorbent bench pad.

  • Static Mitigation: Use anti-static weigh boats and anti-static ionizers if available. Causality: Fine API powders hold static charges and will readily aerosolize or cling to gloves when manipulated.

  • The Transfer: Using a dedicated micro-spatula, carefully transfer the powder. Keep the source vial and the weigh boat as close together as possible to minimize open-air transit time.

  • In-Hood Solubilization: Never transport unsealed powder across the laboratory. Add your solvent (e.g., DMSO or water) directly to the weigh boat or transfer the powder to a sealable vial inside the hood before moving it to a vortexer or sonicator[8].

  • Decontamination: Wet-wipe the balance, spatulas, and hood surface with a damp cloth (water or appropriate solvent) to capture invisible micro-dust. Dispose of the wipe as hazardous waste.

Protocol B: Emergency Spill Response

In the event of a powder spill, standard cleaning methods will exacerbate the danger.

  • Isolate & Escalate: Immediately evacuate the immediate vicinity and alert laboratory personnel.

  • Containment (No Dry Sweeping): Never dry sweep a teratogenic powder. Dry sweeping generates a massive aerosol cloud[5].

  • Wet Absorption: Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with water to suppress dust generation[8].

  • Collection: Scoop the dampened material using a disposable plastic scraper (do not use your hands, even gloved) and place it into a sealable hazardous waste bag.

  • Medical Countermeasures: If human exposure occurs, seek immediate medical attention. The clinical treatment for beta-blocker overdose includes intravenous glucagon and fluids to counteract severe bradycardia and hypotension[2].

Workflow Prep 1. Workspace Prep (Fume Hood/BSC) PPE 2. Don PPE (Double Nitrile, Goggles) Prep->PPE Weigh 3. Containment Weighing (Anti-static boat) PPE->Weigh Transfer 4. In-Hood Solubilization (Seal Vials) Weigh->Transfer Decon 5. Wet Decontamination (Capture Micro-dust) Transfer->Decon Dispose 6. Hazardous Waste Disposal Decon->Dispose

Diagram 2: Standard operating procedure for handling and disposing of (S)-Bunitrolol.

Waste Disposal Plan

(S)-Bunitrolol hydrochloride cannot be neutralized via standard laboratory autoclaving or chemical quenching. It must be treated as a highly hazardous pharmaceutical waste[9].

  • Segregation: Do not mix (S)-Bunitrolol hydrochloride waste with general organic or aqueous waste streams.

  • Solid Waste: Place all contaminated consumables (pipette tips, weigh boats, outer gloves, bench pads, and spill cleanup materials) into a rigid, leak-proof, and sealable container.

  • Liquid Waste: Collect all solubilized waste in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Labeling & Destruction: Label clearly as "Hazardous Chemical Waste: (S)-Bunitrolol hydrochloride (Teratogen / Beta-Blocker)". Submit the sealed containers to your Environmental Health and Safety (EHS) department for high-temperature incineration[9].

References

  • Purdue University. "Teratogens - Environmental Health and Safety." Purdue University Chemical Hygiene Plan. Available at:[Link]

  • National Center for Biotechnology Information. "Bisoprolol | C18H31NO4 | CID 2405 - PubChem." PubChem Database. Available at:[Link]

  • Drug Central. "bunitrolol - Drug Central." Drug Central Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]

  • Syracuse University. "Reproductive Toxins - Environmental Health & Safety Services." Syracuse University. Available at: [Link]

  • University of North Carolina. "Laboratory Safety Manual - Chapter 08: Reproductive Hazards." UNC Environment, Health and Safety. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。